Triamcinolone Hexacetonide
Descripción
This compound is the hexacetonide salt form of triamcinolone, a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory activity. This compound binds to specific cytosolic glucocorticoid receptors and subsequently interacts with glucocorticoid receptor response element on DNA and alters gene expression. This results in an induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Consequently, an overall reduction in chronic inflammation and autoimmune reactions are accomplished.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for osteoarthritis and has 4 investigational indications.
structure
See also: Triamcinolone Acetonide (has active moiety).
Propiedades
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIZWYVVGLXXFV-FLRHRWPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048634 | |
| Record name | Triamcinolone hexacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5611-51-8 | |
| Record name | Triamcinolone hexacetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5611-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone hexacetonide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005611518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone hexacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamcinolone hexacetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE HEXACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GT1U99Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triamcinolone Hexacetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of triamcinolone (B434) hexacetonide, a synthetic glucocorticoid with potent anti-inflammatory properties. The document details the synthetic pathway from its common precursor, experimental protocols for its characterization using modern analytical techniques, and an illustration of its mechanism of action.
Introduction
Triamcinolone hexacetonide is a corticosteroid ester known for its prolonged duration of action, making it suitable for intra-articular and intralesional administration to treat a variety of inflammatory conditions, such as rheumatoid arthritis and certain dermatoses.[1][2] It is a prodrug that is hydrolyzed in vivo to its active moiety, triamcinolone acetonide.[1] Chemically, it is the 21-(3,3-dimethylbutyrate) ester of triamcinolone acetonide.[3] This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and application of this important pharmaceutical compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its precursor, triamcinolone acetonide. This reaction involves the formation of an ester linkage at the C21 hydroxyl group of the steroid.
Synthetic Workflow
The workflow involves the reaction of triamcinolone acetonide with an acylating agent, 3,3-dimethyl butanoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is based on synthetic routes described in the literature.[4][5]
-
Dissolution: Dissolve Triamcinolone Acetonide (1 equivalent) in a suitable solvent such as methylene dichloride or pyridine.
-
Addition of Base: Add a base, such as triethylamine (1.2 equivalents) or pyridine (used as solvent), to the solution.[4][5]
-
Acylation: Slowly add 3,3-dimethyl butanoyl chloride (1.1 equivalents) to the reaction mixture. An exotherm may be observed.[4]
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., reflux) and monitor its progress using Thin Layer Chromatography (TLC).[4][5]
-
Quenching and Workup: Once the reaction is complete, cool the mixture and wash it sequentially with an aqueous acid solution (e.g., dilute HCl) and an aqueous base solution (e.g., potassium carbonate) to remove unreacted reagents and byproducts.[4]
-
Isolation: Separate the organic layer and distill the solvent completely under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent, such as methanol (B129727), to yield pure this compound.[4]
Physicochemical Characterization
The identity and purity of synthesized this compound must be confirmed through the determination of its physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃₀H₄₁FO₇ | [1][6] |
| Molecular Weight | 532.6 g/mol | [1][6] |
| Appearance | White or cream-colored powder | [1] |
| Solubility | Insoluble in water (0.0002% at 25°C) | [1][3] |
| Soluble in DMSO (≥10 mg/mL) | [7] | |
| Sparingly Soluble in Ethanol (1-10 mg/mL) | [7] | |
| Specific Rotation | +91° to +98° (10 mg/mL in chloroform) | [8] |
| Loss on Drying | Not more than 2.0% (in vacuum at 60°C for 4 hours) | [8] |
Analytical Characterization and Protocols
A suite of analytical techniques is employed to confirm the structure, purity, and quantity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and quantifying it in various matrices.
Table 2: Example HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Xselect CSH C18 (150 mm x 4.6 mm, 5 µm) | L1 packing (e.g., C18), (25 cm x 4.6 mm) |
| Mobile Phase | 20 mM Phosphate Buffer : Methanol (20:80) | Not specified, suitable for resolving from triamcinolone acetonide |
| Flow Rate | 1.2 mL/min | ~2.0 mL/min |
| Detection | UV at 238 nm | UV at 254 nm |
| Retention Time | ~10 min | Relative retention time of 1.0 |
| Reference | [9] | [8][10] |
-
Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard (RS) in methanol to obtain a solution with a known concentration of approximately 0.4 mg/mL.
-
System Suitability Solution: Prepare a solution in methanol containing about 0.4 mg/mL each of USP this compound RS and triamcinolone acetonide RS.
-
Assay (Test) Preparation: Accurately weigh about 40 mg of the synthesized this compound, transfer to a 100-mL volumetric flask, dissolve in, and dilute to volume with methanol.
-
Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the system suitability solution. The resolution between triamcinolone acetonide and this compound should be not less than 7.5.
-
Analysis: Separately inject equal volumes (e.g., 10 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak responses.
-
Calculation: Calculate the quantity of C₃₀H₄₁FO₇ in the portion of this compound taken based on the peak responses compared to the standard.
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high sensitivity and selectivity for the determination of this compound and its active metabolite, triamcinolone acetonide, especially in biological matrices like plasma.[11]
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant. To prevent ex vivo hydrolysis of this compound to triamcinolone acetonide, add an esterase inhibitor, such as phenylmethanesulfonyl fluoride (B91410) (PMSF), to the plasma at a concentration of 2.0 mM.[11]
-
Sample Preparation (Protein Precipitation): To a 300 µL plasma aliquot, add an internal standard and a protein precipitating agent (e.g., acetonitrile).
-
Extraction: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an injection vial and analyze using a UPLC-MS/MS system. The method can achieve a lower limit of quantitation of 10.0 pg/mL for both analytes.[11]
Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its structure.
Table 3: Key IR Absorption Bands for a Related Impurity (Δ¹⁴-Triamcinolone Hexacetonide)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3323 | -OH stretching | [4] |
| 1731 | C=O ketone (ester) | [4] |
| 1660 | C=C stretching | [4] |
| 1617 | C=O ring stretching | [4] |
| 1070 | C-O stretching | [4] |
Note: Data for a closely related impurity is provided as a reference for characteristic functional group regions.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample (e.g., 0.72 mg) with dry KBr powder and pressing it into a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectral Analysis: Scan the sample over a typical range of 4000-400 cm⁻¹ and compare the resulting spectrum with a reference spectrum to confirm the identity of the compound.
Table 4: Selected ¹H NMR Signals for Triamcinolone Acetonide (Precursor)
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 7.29 | d | H-1 | [12] |
| 6.24 | d | H-2 | [12] |
| 6.02 | s | H-4 | [12] |
| 4.91 | d | H-16 | [12] |
| 4.53, 4.19 | d | H-21a, H-21b | [12][13] |
| 1.53, 1.32 | s | Acetonide methyls | [12] |
| 1.49 | s | C-19 methyl | [12] |
| 0.79 | s | C-18 methyl | [12] |
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug, being hydrolyzed to triamcinolone acetonide, which then mediates its effect as a glucocorticoid.[1] The mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.[6][14]
Caption: Mechanism of action for triamcinolone.
The binding of the triamcinolone-receptor complex to GREs on DNA modulates gene transcription.[14] This leads to two primary outcomes:
-
Transactivation: Increased synthesis of anti-inflammatory proteins, such as lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, a key enzyme in the inflammatory cascade.[15]
-
Transrepression: Decreased synthesis of pro-inflammatory proteins, including cytokines (e.g., interleukins, TNF-α) and enzymes like cyclooxygenase-2 (COX-2).[14]
This dual action results in the potent anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.[6]
Conclusion
This technical guide has outlined the essential aspects of this compound synthesis and characterization for a research and development audience. The provided synthetic workflow and detailed analytical protocols for HPLC, UPLC-MS/MS, and spectroscopy serve as a practical resource for scientists. A clear understanding of its synthesis, physicochemical properties, and mechanism of action is critical for its effective development, quality control, and application in therapeutic contexts.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ajpamc.com [ajpamc.com]
- 5. WO2016120891A1 - Novel process for preparation of glucocorticoid steroids - Google Patents [patents.google.com]
- 6. This compound | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. uspnf.com [uspnf.com]
- 9. ijcrt.org [ijcrt.org]
- 10. uspbpep.com [uspbpep.com]
- 11. Simultaneous determination of this compound and triamcinolone acetonide in rabbit plasma using a highly sensitive and selective UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triamcinolone acetonide(76-25-5) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 15. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Triamcinolone Hexacetonide: A Technical Deep Dive into Glucocorticoid Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor, a member of the nuclear receptor superfamily.[1][2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus.[3] In the nucleus, the ligand-receptor complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription.[4] This modulation of gene expression underlies the anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids like triamcinolone (B434) hexacetonide.
Canonical Glucocorticoid Receptor Signaling Pathway.
Glucocorticoid Receptor Binding Affinity and Kinetics
Direct quantitative binding affinity (Kd, IC50) and kinetic data (kon, koff) for triamcinolone hexacetonide are not extensively reported in the public domain. However, data for the closely related compound, triamcinolone acetonide, provides valuable insights. The structural difference lies in the ester group at the C21 position, which is known to influence the pharmacokinetic profile, particularly the rate of dissolution and absorption from the injection site.[5] The hexacetonide ester is significantly less water-soluble than the acetonide, contributing to its extended duration of action.[5]
It is hypothesized that the bulkier hexacetonide moiety may result in slower association (kon) and dissociation (koff) rates from the glucocorticoid receptor compared to triamcinolone acetonide. A slower dissociation rate would lead to a longer receptor occupancy time, which, coupled with its slow release from the injection site, would be consistent with its prolonged therapeutic effect.
Comparative Binding Data
The following table summarizes the available binding affinity data for triamcinolone acetonide and other relevant glucocorticoids. This data is derived from competitive radioligand binding assays.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| Triamcinolone Acetonide | Glucocorticoid Receptor (Human) | Competitive Binding | Ki | 3.2[6] |
| Dexamethasone | Glucocorticoid Receptor (Human) | Competitive Binding | Kd | ~1-5[7] |
| Cortisol (endogenous ligand) | Glucocorticoid Receptor (Mouse) | Displacement Assay | Kd | 43[8] |
Experimental Protocols for Determining Binding Affinity
The "gold standard" for quantifying the affinity of a ligand for its receptor is the radioligand binding assay.[9] Below is a detailed methodology for a competitive radioligand binding assay, which is a common approach to determine the inhibition constant (Ki) of an unlabeled compound like this compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human glucocorticoid receptor
-
Radiolabeled ligand (e.g., [3H]-dexamethasone)
-
Unlabeled competitor (this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Receptor Preparation: A preparation containing the glucocorticoid receptor is used. This can be from cell lysates or a purified recombinant source.[10]
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound radioligand passes through.[9]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. This compound | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 5. d-nb.info [d-nb.info]
- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. BindingDB PrimarySearch_ki [bindingdb.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Technical Guide: Laboratory-Scale Synthesis and Purification of Triamcinolone Hexacetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the chemical synthesis, purification, and analysis of Triamcinolone Hexacetonide for laboratory applications. The methodologies presented are compiled from established chemical literature and pharmacopeial standards to ensure relevance and accuracy for research and development purposes.
Overview of Synthesis Strategy
This compound is a synthetic corticosteroid, specifically the 21-(3,3-dimethylbutyrate) ester of Triamcinolone Acetonide.[1][2] The synthesis is typically achieved through the esterification of the 21-hydroxyl group of Triamcinolone Acetonide. The overall process involves two primary stages:
-
Preparation of the Precursor: Synthesis or acquisition of high-purity Triamcinolone Acetonide.
-
Esterification and Purification: Reaction of Triamcinolone Acetonide with a suitable acylating agent, followed by a multi-step purification process to isolate the final product, this compound.
Chemical Synthesis of this compound
The core of the synthesis is the esterification of the C21 primary alcohol of Triamcinolone Acetonide with 3,3-dimethylbutanoyl chloride (also known as tert-butylacetyl chloride). This reaction is typically conducted in an aprotic solvent with a tertiary amine base to neutralize the HCl byproduct.[3][4]
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Esterification
This protocol is adapted from analogous esterification procedures for steroidal compounds.[3][4]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Triamcinolone Acetonide in anhydrous methylene dichloride.
-
Addition of Base: Add triethylamine (B128534) to the solution. This acts as a base to scavenge the HCl generated during the reaction.
-
Acylation: Slowly add 3,3-dimethylbutanoyl chloride to the stirred solution. An exothermic reaction may occur. Maintain the temperature as specified in the reaction parameters table.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate (B1210297) and heptane. The reaction is considered complete when the starting material (Triamcinolone Acetonide) is no longer visible on the TLC plate.
-
Quenching: Upon completion, the reaction is quenched by washing the organic mixture.
Table of Reaction Components & Conditions
| Parameter | Value/Component | Purpose | Reference |
| Starting Material | Triamcinolone Acetonide | Steroid backbone with free 21-OH group | [3] |
| Acylating Agent | 3,3-Dimethylbutanoyl Chloride | Provides the hexacetonide ester group | [3] |
| Solvent | Methylene Dichloride (anhydrous) | Aprotic solvent for reactants | [3] |
| Base | Triethylamine | HCl scavenger | [3] |
| Molar Ratio | Acetonide : Acyl Chloride : Base | ~ 1 : 1.2 : 1.5 | Stoichiometric Estimation |
| Temperature | 25-40°C (up to reflux) | Reaction condition | [3] |
| Monitoring | Thin Layer Chromatography (TLC) | To track reaction completion | [3][5] |
Purification of this compound
Purification is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step process involving aqueous washes, solvent evaporation, and chromatography is typically employed.[3]
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification
-
Aqueous Wash: Transfer the crude reaction mixture from step 2.2 to a separatory funnel.
-
Drying and Evaporation: Dry the resulting organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and subject the organic layer to complete solvent distillation under reduced pressure to yield the crude solid product.[3]
-
Column Chromatography: For higher purity, the crude solid can be purified by column chromatography over silica (B1680970) gel.[3] The choice of eluent will depend on the specific impurities present but is typically a gradient system of non-polar and polar solvents (e.g., heptane/ethyl acetate).
-
Recrystallization: The final step for obtaining a highly pure, crystalline product is recrystallization from a suitable solvent, such as methanol.[3]
-
Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved. The final product should be a white crystalline solid.[6][7]
Analytical Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and quantifying impurities.[6][7]
HPLC Method for Purity Analysis
The following method is based on the United States Pharmacopeia (USP) monograph for this compound.[6][7]
| Parameter | Specification | Reference |
| Column | C18, 4.6-mm × 25-cm | [7] |
| Mobile Phase | Methanol and water (75:25) | [6] |
| Flow Rate | ~2 mL/minute | [7] |
| Detector | UV at 254 nm | [7] |
| Injection Volume | ~10 µL | [6] |
| Test Solution Conc. | ~0.4 mg/mL in Methanol | [6] |
System Suitability and Purity Criteria
| Parameter | Requirement | Purpose | Reference |
| Resolution | ≥ 7.5 between Triamcinolone Acetonide and this compound | Ensures separation of key impurity | [7] |
| Tailing Factor | ≤ 1.3 for the this compound peak | Ensures good peak shape | [7] |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections | Ensures system precision | [7] |
| Purity (on dried basis) | 97.0% - 102.0% | Assay of active ingredient | [6] |
| Limit of Triamcinolone Acetonide | ≤ 1.0% | Control of process impurity | [6] |
Other Analytical Techniques
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, C=O, C=C).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and proton environment.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]
-
Loss on Drying: To determine the amount of volatile matter, not to exceed 2.0%.[6][7]
Mechanism of Action: Glucocorticoid Signaling
This compound is a prodrug that is hydrolyzed in vivo to the active moiety, Triamcinolone Acetonide.[8] Like other glucocorticoids, it exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[2]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. US3749712A - Triamcinolone acetonide esters and process for their preparation - Google Patents [patents.google.com]
- 5. WO2016120891A1 - Novel process for preparation of glucocorticoid steroids - Google Patents [patents.google.com]
- 6. uspbpep.com [uspbpep.com]
- 7. uspnf.com [uspnf.com]
- 8. pdf.hres.ca [pdf.hres.ca]
An In-depth Technical Guide to the Molecular and Cellular Mechanisms of Triamcinolone Hexacetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamcinolone (B434) hexacetonide (TH) is a long-acting synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive properties, particularly in the intra-articular treatment of chronic inflammatory joint diseases. Its therapeutic efficacy is intrinsically linked to its molecular and cellular mechanisms of action, which involve the modulation of intricate signaling pathways and gene expression profiles within target cells. This technical guide provides a comprehensive exploration of these mechanisms, detailing the pharmacokinetics, molecular interactions, and cellular consequences of TH administration. We delve into its interaction with the glucocorticoid receptor, the subsequent genomic and non-genomic effects, and its impact on key articular cell types such as synoviocytes and chondrocytes. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and outlines detailed experimental protocols for key assays used to elucidate the effects of this corticosteroid. Visualizations of signaling pathways and experimental workflows are provided using the DOT language to facilitate a deeper understanding of the complex processes involved.
Introduction
Triamcinolone hexacetonide is a hexacetonide ester of triamcinolone, a synthetic corticosteroid with a high therapeutic index for localized inflammatory conditions.[1][2] Its formulation as a microcrystalline suspension of a poorly water-soluble ester ensures a prolonged local depot effect, leading to sustained therapeutic activity and minimal systemic exposure. The active moiety, triamcinolone acetonide (TA), is gradually released through hydrolysis and is responsible for the pharmacological effects of the drug. Understanding the precise molecular and cellular mechanisms of TH is paramount for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.
Physicochemical Properties and Pharmacokinetics
The sustained action of this compound is largely attributable to its physicochemical properties. Its low water solubility results in a slow dissolution rate at the injection site, establishing a local depot of the drug. The hexacetonide ester is then gradually hydrolyzed by tissue esterases to release the active metabolite, triamcinolone acetonide.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Triamcinolone Acetonide
| Property | This compound | Triamcinolone Acetonide | Reference(s) |
| Molecular Formula | C30H41FO7 | C24H31FO6 | [3] |
| Molecular Weight | 532.6 g/mol | 434.5 g/mol | [3] |
| Water Solubility | Very low | Sparingly soluble | |
| Active Moiety | Triamcinolone Acetonide | - | |
| In Vitro Release | Sustained release over several days to weeks, depending on the formulation. An in vitro study using a USP type II apparatus with 6.8 pH phosphate (B84403) buffer showed 88.7% drug release at 60 minutes for one formulation. | More rapid release compared to TH esters. Release from dissolvable sinus dressings showed near-complete release by day 7 for some formulations. | [4][5] |
| Synovial Fluid Half-life (Intra-articular) | Extended residence time due to slow hydrolysis. | Following intra-articular injection of an extended-release formulation, quantifiable concentrations were present for up to 12 weeks. For a standard crystalline suspension, concentrations were significantly lower at week 6. | [6][7][8] |
| Plasma Half-life (after Intra-articular) | Low systemic absorption leads to a prolonged but low plasma concentration profile. | For an extended-release formulation, peak plasma concentration was reached at 24 hours, followed by a slow decline. For a standard crystalline suspension, peak plasma concentration was reached at 4 hours. | [7][8] |
Molecular Mechanism of Action
The molecular mechanism of this compound, through its active form Triamcinolone Acetonide, is primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.
Glucocorticoid Receptor Binding and Nuclear Translocation
Triamcinolone acetonide, being lipophilic, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).[2] Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs and exposure of the nuclear localization signal. The activated ligand-GR complex then translocates to the nucleus.
Figure 1. Glucocorticoid Receptor Activation and Nuclear Translocation.
Genomic Mechanisms: Transactivation and Transrepression
Once in the nucleus, the activated GR complex can modulate gene expression through two primary genomic mechanisms:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and the basal transcription machinery, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This interference can occur through direct protein-protein interactions or by competing for coactivators, resulting in the suppression of inflammatory gene transcription.[9][10][11][12]
Figure 2. Genomic Mechanisms of Glucocorticoid Receptor Action.
Cellular Effects of this compound
The therapeutic effects of this compound in inflammatory joint diseases are a consequence of its actions on various cell types within the articular joint, primarily synoviocytes and chondrocytes.
Effects on Synoviocytes
Synovial fibroblasts are key players in the pathogenesis of inflammatory arthritis, contributing to inflammation and joint destruction through the production of pro-inflammatory cytokines and matrix-degrading enzymes. Triamcinolone Acetonide exerts potent anti-inflammatory effects on these cells.
Table 2: Effects of Triamcinolone Acetonide on Synoviocytes
| Cellular Process | Effect of Triamcinolone Acetonide | Quantitative Data | Reference(s) |
| Proliferation | Inhibition of synovial fibroblast proliferation. | Data on specific IC50 values for TA on synoviocyte proliferation is limited in the provided search results, but glucocorticoids are generally known to inhibit fibroblast proliferation. | [13] |
| Cytokine Production | Dose-dependent inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α). | A study on the effect of TNF inhibitors combined with intra-articular triamcinolone acetonide in refractory rheumatoid arthritis synovitis showed significant reductions in synovial thickness and blood flow, indicative of reduced inflammation. | [14] |
| NF-κB Activation | Inhibition of NF-κB activation, a key signaling pathway for pro-inflammatory gene expression. | Triamcinolone acetonide demonstrated concentration-dependent inhibition of TNFα- and CD40L-induced NF-κB activation in sensor cells. | [15] |
Effects on Chondrocytes
Chondrocytes are responsible for maintaining the integrity of the articular cartilage. In inflammatory conditions, their function is disrupted, leading to cartilage degradation. The effects of glucocorticoids on chondrocytes are complex and can be both beneficial and detrimental depending on the dose and duration of exposure.
Table 3: Effects of Triamcinolone Acetonide on Chondrocytes
| Cellular Process/Gene Expression | Effect of Triamcinolone Acetonide | Quantitative Data | Reference(s) |
| Viability and Apoptosis | Dose-dependent decrease in chondrocyte viability and induction of apoptosis at high concentrations. | TA significantly decreased chondrocyte viability at concentrations of 1, 5, and 10 mg/ml. | [2][16][17] |
| Oxidative Stress | Induction of oxidative stress. | Increased the ratio of oxidized glutathione (B108866) to total glutathione in a dose-dependent manner. | [2][16][17] |
| Extracellular Matrix (ECM) Synthesis | Suppression of aggrecan and collagen type II mRNA expression. | Treatment with 0.06 and 0.6 mg/mL of TA significantly decreased collagen type II mRNA expression. | [18] |
| ECM Degradation | Upregulation of Matrix Metalloproteinase-3 (MMP-3) mRNA expression. | MMP-3 mRNA expression significantly increased to 6.59-fold at 1 mg/ml and 5.43-fold at 5 mg/ml compared to control. | [1][19] |
| Gene Expression (Cell Cycle & Apoptosis) | Increased expression of genes involved in cell cycle arrest and apoptosis. | P21 mRNA increased 5.17-fold, GDF15 mRNA increased 9.97-fold, and cFos mRNA increased 4.96-fold at 1 mg/ml. | [2][16][17][20] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular and cellular effects of this compound.
Radioligand Binding Assay for Glucocorticoid Receptor
This assay measures the affinity of a compound for the glucocorticoid receptor.
Figure 3. Experimental Workflow for Radioligand Binding Assay.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549) or tissue.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and a range of concentrations of the unlabeled test compound (Triamcinolone Acetonide). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled dexamethasone).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 18-24 hours) at a specific temperature (e.g., 4°C).
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Culture chondrocytes or synoviocytes in multi-well plates and treat with various concentrations of Triamcinolone Acetonide for a specified duration. Include positive and negative controls.
-
Cell Lysis: Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the total protein concentration of each cell lysate to normalize the caspase activity.
-
Caspase-3 Reaction: In a new multi-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate, releasing the chromophore or fluorophore.
-
Measurement: Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
Data Analysis: Normalize the absorbance or fluorescence readings to the protein concentration of each sample. Express the results as a fold-change in caspase-3 activity compared to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.
Figure 4. Experimental Workflow for TUNEL Assay.
Protocol:
-
Sample Preparation: Prepare cell cultures on coverslips or tissue sections on microscope slides.
-
Fixation and Permeabilization: Fix the samples with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.
-
Labeling: Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that specifically recognizes the incorporated label.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) to visualize all cells. Mount the samples with an anti-fade mounting medium.
-
Visualization and Quantification: Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled nucleotides. Quantify the percentage of TUNEL-positive cells.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Treatment: Plate the transfected cells and treat with an NF-κB activator (e.g., TNF-α or IL-1β) in the presence or absence of various concentrations of Triamcinolone Acetonide.
-
Cell Lysis: After the treatment period, lyse the cells to release the luciferases.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using specific substrates for each enzyme.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of NF-κB activity by Triamcinolone Acetonide compared to the activator-only control. Determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This immunoassay is used to quantify the concentration of specific cytokines in cell culture supernatants or other biological fluids.
Protocol:
-
Coating: Coat the wells of a microplate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).
-
Blocking: Block the unoccupied protein-binding sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add the cell culture supernatants (from cells treated with or without Triamcinolone Acetonide) and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells.
-
Detection Antibody Incubation: After washing, add a biotinylated detection antibody that also recognizes the cytokine.
-
Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) which will bind to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme, which will be converted into a colored product.
-
Measurement and Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the recombinant cytokine data and use it to determine the concentration of the cytokine in the unknown samples.
Conclusion
This compound exerts its potent and sustained anti-inflammatory effects through the well-established glucocorticoid receptor-mediated pathway. Its active metabolite, triamcinolone acetonide, modulates the expression of a wide array of genes in articular cells, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. While beneficial in controlling inflammation, its effects on chondrocyte viability and extracellular matrix metabolism, particularly at higher concentrations, warrant careful consideration in its clinical application. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced molecular and cellular mechanisms of this important therapeutic agent and to aid in the discovery of next-generation anti-inflammatory drugs with improved therapeutic profiles.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. europeanreview.org [europeanreview.org]
- 3. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. In-vitro release of triamcinolone acetonide from saturated dissolvable sinus dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synovial and systemic pharmacokinetics (PK) of triamcinolone acetonide (TA) following intra-articular (IA) injection of an extended-release microsphere-based formulation (FX006) or standard crystalline suspension in patients with knee osteoarthritis (OA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coactivation of GR and NFKB alters the repertoire of their binding sites and target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of steroid treatment on activation of nuclear factor kappaB in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of tumor necrosis factor inhibitor combined with intra-articular injection of triamcinolone acetonide in the treatment of refractory rheumatoid arthritis synovitis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 20. (Open Access) Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes. (2016) | M Suntiparpluacha | 29 Citations [scispace.com]
Unveiling the Preclinical Profile of Triamcinolone Hexacetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) hexacetonide (TH) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. As a long-acting glucocorticoid, it is primarily utilized for intra-articular and intralesional administration to provide sustained local therapeutic effects while minimizing systemic exposure. This technical guide delves into the comprehensive preclinical pharmacological profile of Triamcinolone Hexacetonide, offering a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this corticosteroid.
Mechanism of Action
This compound, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. This binding event initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes involved in inflammation and immune responses.
Upon entering the target cell, this compound binds to the cytoplasmic GR, leading to a conformational change in the receptor. This complex then translocates to the nucleus where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription.
The anti-inflammatory and immunosuppressive actions of this compound are mediated through several key mechanisms:
-
Inhibition of Pro-inflammatory Mediators: It suppresses the synthesis of pro-inflammatory cytokines, such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Upregulation of Anti-inflammatory Proteins: It enhances the production of anti-inflammatory proteins, including annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of prostaglandins (B1171923) and leukotrienes.
-
Suppression of Immune Cell Function: It inhibits the activation and proliferation of T-lymphocytes and reduces the migration of inflammatory cells to the site of inflammation.
dot
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its low aqueous solubility, which contributes to its prolonged duration of action at the site of administration. Following intra-articular injection, the microcrystalline suspension of TH forms a depot from which the drug is slowly released.
Preclinical Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters from preclinical studies is presented in the table below. It is important to note that these parameters can vary depending on the animal model, dose, and analytical method used.
| Animal Model | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | AUC | Reference |
| Rabbit (Vitreous) | Intravitreal | 0.1 mL (commercially available) | - | - | 44 ± 13 days | - | [1] |
| Rabbit (Vitreous) | Intravitreal | 0.1 mL (reformulated iso-osmolar) | - | - | 12.8 ± 2.3 days | - | [1] |
Note: Data on Cmax, Tmax, and AUC for this compound in preclinical models is limited in the reviewed literature. The provided data primarily focuses on half-life in a specific tissue compartment.
Due to its lower solubility, this compound is absorbed more slowly from the injection site compared to Triamcinolone Acetonide, leading to sustained local concentrations and lower systemic levels[2].
dot
Caption: Pharmacokinetic Workflow of Intra-articular this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its anti-inflammatory and immunosuppressive actions. In preclinical models, TH has demonstrated significant efficacy in reducing inflammation and improving clinical outcomes in various disease states.
Efficacy in Preclinical Models
| Preclinical Model | Animal Species | Key Findings | Reference |
| Naturally Occurring Osteoarthritis | Dog | Significant improvements in weight-bearing and pain scores. Reduced levels of synovial fluid interleukin-1. | [3][4][5] |
| Experimental Arthritis | Rabbit | Reduced joint swelling and histopathological changes. | [6] |
| Mechanical Model of Osteoarthritis | Rat | When combined with gold nanoparticles, reduced pro-inflammatory cytokines and increased anti-inflammatory cytokines. | [7][8] |
In a canine model of naturally occurring osteoarthritis, intra-articular administration of this compound resulted in significant improvements in weight distribution and pain scores for up to 90 and 180 days, respectively[4]. Furthermore, a reduction in the synovial fluid levels of the pro-inflammatory cytokine interleukin-1 was observed[4]. In a rabbit model of experimental arthritis, intra-articular TH reduced both joint swelling and histopathological changes[6]. A study in a mechanical model of osteoarthritis in rats demonstrated that the combination of TH with gold nanoparticles led to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines in the joint[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of experimental protocols from key studies investigating the effects of this compound.
Naturally Occurring Canine Osteoarthritis Model[4]
-
Animals: Forty police working dogs with naturally occurring hip osteoarthritis.
-
Study Design: Randomized, controlled study.
-
Treatment Group (THG, n=20): Single intra-articular injection of 20 mg this compound.
-
Control Group (CG, n=20): Single intra-articular injection of saline.
-
-
Assessments: Performed at baseline and at 8, 15, 30, 90, and 180 days post-treatment.
-
Primary Outcome Measures: Weight distribution (force plate analysis) and pain scores (clinical metrology instruments).
-
Secondary Outcome Measures: Joint range of motion, thigh girth, digital thermography, radiographic signs, and synovial fluid levels of interleukin-1 and C-reactive protein.
-
-
Statistical Analysis: Repeated Measures ANOVA was used to compare the outcomes between the two groups over time.
dot
References
- 1. Safety and pharmokinetics of this compound in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model | PLOS One [journals.plos.org]
- 4. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some further effects of prednisolone and this compound on experimental arthritis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Intra-articular Treatment with this compound Associated with Gold Nanoparticles Reduces Cartilage Degeneration in an Animal Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the anti-inflammatory properties of Triamcinolone Hexacetonide in vitro
An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Triamcinolone (B434) Hexacetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamcinolone Hexacetonide is a potent, long-acting synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive effects, particularly in the intra-articular treatment of joint diseases like rheumatoid arthritis and osteoarthritis.[1][2] This technical guide provides a comprehensive investigation into the in vitro anti-inflammatory properties of this compound and its active moiety, Triamcinolone Acetonide. It details the molecular mechanisms of action, summarizes key quantitative data from cellular studies, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding for research and development applications.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
The anti-inflammatory effects of Triamcinolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor present in the cytoplasm of nearly all cell types.[3] The lipophilic nature of the steroid allows it to readily diffuse across the cell membrane.
The Classical Genomic Pathway:
-
Binding and Activation: In the cytoplasm, Triamcinolone binds with high affinity to the GR, which is part of a multiprotein complex. This binding induces a conformational change, causing the dissociation of chaperone proteins like heat shock proteins (HSPs).[3]
-
Nuclear Translocation: The activated Triamcinolone-GR complex then translocates into the nucleus.[3][4]
-
Gene Regulation: Once in the nucleus, the complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins, such as Annexin A1 (also known as Lipocortin-1) and Interleukin-10 (IL-10).[3][5] Annexin A1 is a key mediator that inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.[3]
-
Transrepression: The Triamcinolone-GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][5] This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6, IL-8), chemokines, and adhesion molecules.[3][6]
-
This dual action of upregulating anti-inflammatory genes while simultaneously repressing pro-inflammatory ones forms the cornerstone of Triamcinolone's potent therapeutic effect.
Quantitative In Vitro Effects on Inflammatory Mediators
Numerous in vitro studies have quantified the anti-inflammatory effects of Triamcinolone Acetonide (TA), the active form. These studies typically involve stimulating cultured cells with inflammatory agents like lipopolysaccharide (LPS), TNF-α, or IL-1β to mimic an inflammatory state, followed by treatment with TA.
Inhibition of Pro-inflammatory Cytokines
Glucocorticoids are potent inhibitors of cytokine production.[6] TA has been shown to significantly decrease the secretion of key pro-inflammatory cytokines from various cell types implicated in inflammatory arthritis.
Table 1: Effect of Triamcinolone Acetonide on Pro-inflammatory Cytokine Production
| Cell Type | Inflammatory Stimulus | Triamcinolone Conc. | Target Cytokine | % Inhibition / Reduction | Reference |
|---|---|---|---|---|---|
| Lateral Epicondylitis Cells | Endogenous | 1, 10, 100 µM | IL-6 | Significant decrease at 48, 72, 96h | [7] |
| Lateral Epicondylitis Cells | Endogenous | 1, 10, 100 µM | IL-8 | Significant decrease at 12, 48, 72, 96h | [7] |
| Equine Whole Blood | Lipopolysaccharide (LPS) | 0.04 mg/kg (ex vivo) | Prostaglandin E2 (PGE2) | Significant decrease at 2-8h post-admin | [8] |
| Equine Whole Blood | Lipopolysaccharide (LPS) | 0.04 mg/kg (ex vivo) | Thromboxane B2 (TXB2) | Significant decrease at 2-8h post-admin | [8] |
| Human Chondrocytes | TNF-α | 0.1 nmol | Prostaglandin E2 (PGE2) | Reduced to ~3% initially, recovering to 30% reduction over 21 days | [9] |
| Human Chondrocytes | TNF-α | 1 nmol | Prostaglandin E2 (PGE2) | Inhibited to 0-28% over 21 days |[9] |
Upregulation of Anti-inflammatory Mediators
Beyond suppressing pro-inflammatory factors, TA also actively promotes an anti-inflammatory cellular environment by inducing the expression of anti-inflammatory cytokines.
Table 2: Effect of Triamcinolone Acetonide on Anti-inflammatory Cytokine Production
| Cell Type | Culture Condition | Triamcinolone Conc. | Target Cytokine | Observation | Reference |
|---|---|---|---|---|---|
| M-CSF Cultured Monocytes | M2 Macrophage Differentiation | 100 nM | IL-10 | Strongly increased mRNA expression | [10][11] |
| Lateral Epicondylitis Cells | Endogenous | 100 µM | IL-10 | Significant increase at 48h |[7] |
Induction of Apoptosis in Target Cells
A key component of resolving inflammation is the clearance of activated immune cells and hyperproliferative stromal cells (like keloid fibroblasts). TA has been shown to induce programmed cell death (apoptosis) in these cell types.
Table 3: Pro-apoptotic Effects of Triamcinolone Acetonide
| Cell Type / Model | Triamcinolone Conc. / Dose | Key Apoptotic Marker | Observation | Reference |
|---|---|---|---|---|
| Keloid Implants (Nude Mouse) | 0.4 mg/mL/kg | Caspase 3, TUNEL | Significant increase in expression vs. control | [12] |
| Rotator Cuff Cells | 0.1 mg/mL | Not specified (viability decrease) | Decreased cell viability over 7-21 days due to apoptosis | [7] |
| Bovine Retinal Endothelial Cells | 0.1 mg/mL | Annexin-binding, L-DNase II | Increased caspase-independent apoptosis | [13] |
| Bovine Retinal Endothelial Cells | 1 mg/mL | Lactate Dehydrogenase (LDH) | Increased necrosis |[13] |
Detailed Experimental Protocols
Investigating the in vitro effects of this compound requires robust and reproducible experimental models and assays.
In Vitro Model Systems
-
2D Monolayer Cell Culture: This is the most common approach, utilizing primary cells or cell lines.
-
Primary Cells: Fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients, human chondrocytes, or peripheral blood mononuclear cells (PBMCs) provide high physiological relevance.[14]
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) are often used to study effects on innate immune responses.[15]
-
-
3D and Co-culture Models: To better mimic the complex tissue microenvironment, researchers use more advanced models.
-
Co-cultures: Culturing synoviocytes with activated PBMCs allows for the study of crucial cell-cell interactions that drive chronic inflammation.[16][17]
-
Explant Cultures: Using small pieces of cartilage or synovial tissue maintains the native extracellular matrix and cellular architecture.[18]
-
Micromass Cultures: High-density cell pellets, particularly of FLS, can recreate the 3D structure of the synovial lining.[14]
-
General Experimental Workflow
A typical experiment to assess the anti-inflammatory properties of Triamcinolone involves several key steps:
-
Cell Culture & Seeding: Isolate and culture the chosen cell type until a desired confluency is reached in multi-well plates.
-
Inflammatory Stimulation: Treat cells with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a defined period (e.g., 2-24 hours) to induce an inflammatory phenotype.
-
Triamcinolone Treatment: Add Triamcinolone Acetonide at various concentrations (e.g., ranging from 1 nM to 100 µM) to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 24-96 hours) to allow for the drug to exert its effects.
-
Sample Collection & Analysis:
-
Supernatant: Collect the cell culture medium to quantify secreted proteins like cytokines and prostaglandins.
-
Cell Lysate: Harvest the cells to extract RNA for gene expression analysis or protein for Western blotting.
-
Cell Viability: Perform assays on the remaining cells to assess cytotoxicity.
-
Key Methodologies
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Protocol: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6). Block non-specific binding sites. Add diluted culture supernatants and standards to the wells. After incubation, wash the plate and add a biotinylated detection antibody. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., HRP). Finally, add a substrate solution and measure the colorimetric change using a plate reader. Quantify results against the standard curve.
-
Application: Gold standard for quantifying secreted proteins like IL-6, IL-8, and TNF-α in the culture medium.[17]
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Protocol: Extract total RNA from harvested cells. Synthesize complementary DNA (cDNA) via reverse transcription. Prepare a PCR reaction mix containing cDNA, primers specific for the target gene (e.g., COX-2, IL1B) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green). Run the reaction in a real-time PCR machine.
-
Application: Measures the relative expression levels of pro- and anti-inflammatory genes, providing insight into the transcriptional effects of Triamcinolone.
-
-
Western Blotting:
-
Protocol: Lyse cells to extract total protein. Separate proteins by size using SDS-PAGE and transfer them to a membrane. Block the membrane and probe with a primary antibody against the protein of interest (e.g., p65 subunit of NF-κB, IκBα). Wash and add a secondary antibody conjugated to an enzyme. Detect the signal using a chemiluminescent substrate.
-
Application: Used to analyze the activation state of signaling pathways, such as the degradation of IκBα, which indicates NF-κB activation.
-
-
Cell Viability (MTT) Assay:
-
Protocol: Add MTT reagent to cells in culture. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product. After incubation, solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at ~570 nm.
-
Application: Assesses the general cytotoxicity of Triamcinolone at the tested concentrations.[19]
-
-
Apoptosis (TUNEL) Assay:
-
Protocol: Fix and permeabilize cells. Use the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-OH ends of fragmented DNA—a hallmark of apoptosis—with labeled dUTPs. Detect the incorporated label using fluorescence microscopy or flow cytometry.
-
Application: Specifically detects and quantifies apoptotic cell death induced by Triamcinolone.[12]
-
Conclusion
The in vitro evidence robustly demonstrates that this compound, through its active form Triamcinolone Acetonide, exerts powerful and multifaceted anti-inflammatory effects. Its primary genomic mechanism involves the activation of the glucocorticoid receptor, leading to the suppression of key pro-inflammatory transcription factors like NF-κB and the upregulation of anti-inflammatory mediators. This is quantitatively supported by its ability to inhibit the production of cytokines such as IL-6 and IL-8, reduce inflammatory eicosanoids like PGE2, and induce apoptosis in relevant cell populations. The experimental models and protocols detailed in this guide provide a solid framework for researchers and drug developers to further investigate these properties and explore novel therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 4. Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triamcinolone Acetonide Suppresses Keloid Formation Through Enhancing Apoptosis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Intra-Articular Injection of Triamcinolone Hexacetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical use of triamcinolone (B434) hexacetonide for intra-articular injection. The information is intended to guide researchers and professionals in drug development in understanding its application, efficacy, and underlying mechanisms.
Introduction
Triamcinolone hexacetonide is a synthetic glucocorticoid with potent and prolonged anti-inflammatory action, making it a valuable agent for the symptomatic treatment of various inflammatory joint diseases.[1] Its low aqueous solubility contributes to a depot effect within the joint, providing sustained relief.[2][3] This document outlines its clinical applications, summarizes key efficacy data from comparative studies, details experimental protocols, and illustrates its mechanism of action.
Clinical Applications
Intra-articular this compound is indicated for the symptomatic treatment of subacute and chronic inflammatory joint diseases in adults and adolescents, including:
-
Rheumatoid arthritis[1]
-
Osteoarthritis and post-traumatic arthritis[1]
-
Synovitis, tendinitis, and bursitis[1]
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies comparing this compound (TH) with other intra-articular corticosteroids, primarily triamcinolone acetonide (TA).
Table 1: Efficacy of this compound vs. Triamcinolone Acetonide in Juvenile Idiopathic Arthritis (JIA)
| Study / Parameter | This compound (TH) | Triamcinolone Acetonide (TA) | Key Findings & Citation |
| Dosage | 1 mg/kg (up to 40 mg) | 2 mg/kg (up to 80 mg) | TH was more effective even at a lower relative dose.[4] |
| Joints Injected | 39 | 39 | Symmetrically involved joints in 37 patients.[4] |
| First Relapse | 6 joints (15.4%) | 21 joints (53.8%) | TH demonstrated a significantly lower initial relapse rate.[4] |
| Remission at 12 Months | 80% | 47.5% | A higher percentage of joints injected with TH remained in remission at 12 months.[4] |
| Remission at 24 Months | 63.6% | 32.4% | The long-term efficacy of TH was superior to TA.[4] |
| Mean Time to Relapse | 10.14 months | 7.75 months | Joints injected with TH had a significantly longer time to relapse.[5] |
| Response Rate at 6 Months | 81.4% | 53.3% | TH showed a significantly higher response rate at 6 months.[6] |
| Response Rate at 12 Months | 67.1% | 43.3% | The superior response rate of TH was maintained at 12 months.[6] |
| Response Rate at 24 Months | 60% | 33.3% | Long-term follow-up confirmed the higher efficacy of TH.[6] |
| Relapse Rate after 3 Months | 8.8% | 20.1% | The relapse rate was more than double in the TA group.[7] |
Table 2: Efficacy of this compound in Osteoarthritis (OA)
| Study / Parameter | This compound (TH) Group | Placebo/Control Group | Key Findings & Citation |
| Indication | Knee Osteoarthritis | Knee Osteoarthritis | To assess short-term pain relief.[8] |
| Dosage | 20 mg in 1 ml | 1 ml of 0.9% normal saline | Single intra-articular injection.[8] |
| Patients | 42 | 42 | 84 patients with clinical and radiographic evidence of knee OA.[8] |
| Improvement at Week 1 | 78% | 49% | THA provided significant short-term pain relief compared to placebo.[8] |
| Indication | Hand Osteoarthritis | Hand Osteoarthritis | To evaluate effectiveness in interphalangeal joints.[7][9] |
| Intervention | TH + Lidocaine | Lidocaine only | Randomized, double-blind study.[9] |
| Patients | 30 | 30 | 60 patients with symptomatic interphalangeal joint OA.[9] |
| Outcome at 48 Weeks | Improved joint swelling, decreased acetaminophen (B1664979) consumption | Less improvement in swelling and higher analgesic use | TH is effective for improving joint swelling and reducing analgesic consumption.[9] |
Experimental Protocols
Protocol for a Comparative Efficacy Study in Juvenile Idiopathic Arthritis
This protocol is based on methodologies from comparative clinical trials of this compound.[4][6]
Objective: To compare the efficacy and safety of intra-articular this compound versus triamcinolone acetonide in children with JIA.
Study Design: A double-blind, randomized controlled trial.
Patient Population:
-
Inclusion Criteria: Children diagnosed with JIA with active arthritis in at least one joint.
-
Exclusion Criteria: Previous intra-articular corticosteroid injection in the target joint within the last 3-6 months, active systemic infection, or known hypersensitivity to the study drugs.[6]
Randomization and Blinding: Patients are randomly assigned to receive either this compound or triamcinolone acetonide. The patient, treating physician, and assessing physician are blinded to the treatment allocation.
Intervention:
-
Under aseptic conditions, any synovial fluid is aspirated from the target joint.
-
The assigned corticosteroid is injected into the joint space.
-
The joint is moved through its range of motion to distribute the medication.
-
Patients are advised to rest the joint for 24-72 hours post-injection.[6]
Outcome Measures:
-
Primary Outcome: Time to relapse of arthritis in the injected joint.
-
Secondary Outcomes: Improvement in joint swelling, pain, and range of motion; reduction in the use of other medications; incidence of adverse events.
Follow-up: Patients are assessed at baseline and at regular intervals (e.g., 1, 3, 6, 12, and 24 months) post-injection.
General Protocol for Intra-Articular Injection
This protocol provides a general guideline for the intra-articular injection of this compound.
Materials:
-
This compound injectable suspension (20 mg/mL)
-
Sterile gloves and drapes
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
Local anesthetic (e.g., 1% lidocaine)
-
Sterile syringes and needles of appropriate size for the target joint
-
Sterile dressing
Procedure:
-
Patient Preparation: Obtain informed consent. Position the patient comfortably to ensure access to the target joint.
-
Site Identification: Identify the anatomical landmarks for the injection site.
-
Aseptic Technique: Prepare the skin over the injection site with an antiseptic solution and allow it to dry. Drape the area with sterile drapes.
-
Local Anesthesia: Infiltrate the skin and subcutaneous tissue with a local anesthetic.
-
Arthrocentesis: If there is a joint effusion, aspirate the synovial fluid using a sterile syringe and needle.
-
Corticosteroid Injection: Using a new sterile syringe, slowly inject the this compound into the intra-articular space. The dosage depends on the size of the joint:
-
Post-Injection: Withdraw the needle and apply a sterile dressing to the injection site. Gently move the joint to distribute the medication.
-
Patient Instructions: Advise the patient to rest the joint for 24-48 hours and to monitor for signs of infection or other adverse reactions.
Visualizations
Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Workflow
Caption: Workflow of a Randomized Controlled Trial for Intra-articular this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects through its action as a glucocorticoid receptor agonist.[10] The mechanism involves the following key steps:
-
Binding to the Glucocorticoid Receptor (GR): this compound, being lipid-soluble, diffuses across the cell membrane and binds to the GR in the cytoplasm.
-
GR Activation and Translocation: This binding causes a conformational change in the GR, leading to the dissociation of chaperone proteins. The activated GR-ligand complex then translocates into the nucleus.
-
Alteration of Gene Expression: In the nucleus, the activated GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate or downregulate gene transcription.[10]
-
Transactivation: The GR complex can increase the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The GR complex can also repress the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), through a "tethering" mechanism, thereby inhibiting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
This modulation of gene expression ultimately leads to a reduction in the inflammatory response within the joint, resulting in decreased pain, swelling, and improved function. Research has shown that this compound can decrease the expression of citrullinated proteins and peptidylarginine deiminase 4 in the synovium of patients with rheumatoid arthritis.[5]
Safety and Adverse Effects
While generally well-tolerated, intra-articular injection of this compound can be associated with adverse effects, which are typically localized and transient. Systemic side effects are rare with intra-articular administration but can occur with repeated injections.[1] Potential adverse effects include:
-
Post-injection flare (transient increase in joint pain and swelling)
-
Skin and subcutaneous fat atrophy at the injection site
-
Hypopigmentation
-
Tendon rupture (rare)
-
Joint infection (rare, but serious)
-
Transient adrenocortical suppression[1]
Repeated intra-articular injections into weight-bearing joints may be associated with joint degeneration over the long term.[1] Therefore, it is recommended to use the lowest effective dose and to limit the frequency of injections in a single joint.[1]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Pharmacology of intra-articular triamcinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The efficacy and safety of intra-articular injection of triamcinolone acetonide versus this compound for treatment of juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of intra-articular triamcinolone - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Triamcinolone Hexacetonide Drug Delivery Systems for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of targeted drug delivery systems for triamcinolone (B434) hexacetonide. The information is curated to assist in the formulation, characterization, and preclinical assessment of novel therapeutic strategies for inflammatory conditions, particularly those affecting articular joints.
Introduction
Triamcinolone hexacetonide is a potent synthetic corticosteroid with a long-acting profile, making it a suitable candidate for sustained local delivery to treat inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Encapsulating this compound into advanced drug delivery systems, such as nanoparticles, liposomes, and microspheres, can enhance its therapeutic efficacy by providing sustained release, reducing systemic side effects, and enabling targeted delivery to inflamed tissues. This document outlines key quantitative data from recent studies, detailed experimental protocols, and visual workflows to guide researchers in this field. While specific data for this compound are prioritized, in its absence, data for the closely related triamcinolone acetonide are provided as a relevant substitute.
Data Presentation: Formulation and Release Characteristics
The following tables summarize quantitative data from various studies on this compound and triamcinolone acetonide drug delivery systems.
Table 1: Physicochemical Properties of Triamcinolone-Loaded Microparticles and Nanoparticles
| Formulation | Drug | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Citation |
| PVL-co-PAVL MPs | This compound | Poly(δ-valerolactone-co-allyl-δ-valerolactone) | Not Reported | Not Reported | 37.0 ± 3.3 | 49.1 ± 7.5 | [1][2] |
| PVL-co-PAVL MPs | Triamcinolone Acetonide | Poly(δ-valerolactone-co-allyl-δ-valerolactone) | Not Reported | Not Reported | 40.0 ± 0.5 | 55.7 ± 1.0 | [1][2] |
| PLGA-Chitosan NPs | Triamcinolone Acetonide | PLGA, Chitosan | 334 ± 68 to 386 ± 15 | +26 to +33 | Not Reported | 55 - 57 | [3] |
| Lipid Liquid Crystal Nanocarriers | Triamcinolone Acetonide | Glyceryl monooleate, Pluronic F127 | 89.01 ± 0.21 to 141.10 ± 0.31 | -14.3 to -32.8 | Not Reported | Not Reported | [4] |
| Solid Lipid Nanoparticles | Triamcinolone Acetonide | Stearic Acid, Soy PC, Tween 80 | 683.4 ± 4.6 | -38.0 ± 0.6 | Not Reported | Not Reported | [5][6] |
Table 2: In Vitro Release of Triamcinolone from Delivery Systems
| Formulation | Drug | Release Medium | Time to ~80% Release | Release Kinetics Model | Citation |
| PVL-co-PAVL MPs | This compound | PBS (pH 7.4) + 0.5% SDS | > 60 days (approx. 60% release) | First-order | [1][2] |
| PVL-co-PAVL MPs | Triamcinolone Acetonide | PBS (pH 7.4) + 0.5% SDS | ~50 days | First-order | [1][2] |
| PLGA-Chitosan NPs | Triamcinolone Acetonide | Not Specified | ~27 hours (plateau) | Controlled Release | [3] |
| Lipid Liquid Crystal Nanocarriers | Triamcinolone Acetonide | PBS (pH 7.4) | 48 hours (100% release) | Not Specified | [4] |
Experimental Protocols
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from Triamcinolone Acetonide Protocols)
This protocol describes a single emulsion-solvent evaporation method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 30,000-60,000 Da)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Acetone
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Emulsification: Add the organic phase dropwise to 20 mL of a 1% PVA solution while homogenizing at 15,000 rpm for 5 minutes or sonicating on ice. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours using a magnetic stirrer to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.
-
Drying (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and lyophilized.
Protocol for Characterization of Nanoparticles
3.2.1. Particle Size and Zeta Potential:
-
Resuspend the prepared nanoparticles in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
3.2.2. Drug Loading and Encapsulation Efficiency:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM or acetonitrile) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in the mobile phase used for HPLC analysis.
-
Quantify the amount of this compound using a validated HPLC method. A typical HPLC method would use a C18 column with a mobile phase of acetonitrile (B52724) and water, with detection at 238 nm.[7]
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol for In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release profile of this compound from nanoparticles.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
A surfactant such as Tween 80 or Sodium Dodecyl Sulfate (SDS) to ensure sink conditions
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of nanoparticles in 1 mL of release medium (e.g., PBS with 0.5% SDS).
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a container with 50 mL of release medium.
-
Incubate at 37°C with constant shaking (e.g., 100 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vivo Evaluation in a Rodent Model of Arthritis (Conceptual)
This protocol outlines a general procedure for evaluating the therapeutic efficacy of targeted this compound nanoparticles in a collagen-induced arthritis (CIA) rat model.
Materials:
-
Collagen-induced arthritis (CIA) rat model
-
Targeted this compound nanoparticles (e.g., hyaluronic acid-coated for CD44 targeting)
-
Control groups: saline, non-targeted nanoparticles, free drug
-
Calipers for measuring paw thickness
-
Micro-CT or X-ray for imaging bone erosion
Procedure:
-
Induction of Arthritis: Induce arthritis in rats according to established protocols.
-
Treatment: Once arthritis is established (typically around day 14 post-immunization), divide the animals into treatment and control groups. Administer the formulations via intra-articular injection into the affected joint.
-
Monitoring:
-
Measure paw swelling and arthritis score regularly (e.g., every other day).
-
Monitor body weight.
-
-
Endpoint Analysis: At the end of the study (e.g., day 28), euthanize the animals and collect joints for:
-
Histopathological analysis: To assess inflammation, cartilage damage, and bone erosion.
-
Immunohistochemistry: To evaluate markers of inflammation (e.g., TNF-α, IL-1β) and cartilage degradation.
-
Micro-CT or X-ray imaging: To visualize and quantify bone and joint damage.
-
Visualizations
Signaling Pathway
Caption: Glucocorticoid signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for developing targeted drug delivery systems.
Cellular Uptake of Nanoparticles
Caption: Cellular uptake of targeted nanoparticles via receptor-mediated endocytosis.
References
- 1. Folate-targeted nanoparticles show efficacy in the treatment of inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate receptor-targeting mesoporous silica-coated gold nanorod nanoparticles for the synergistic photothermal therapy and chemotherapy of rheumatoid arthritis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chitosan-Coated PLGA Nanoparticles Encapsulating Triamcinolone Acetonide as a Potential Candidate for Sustained Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
Application Notes and Protocols: In Vitro Evaluation of Triamcinolone Hexacetonide on Chondrocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) hexacetonide is a synthetic corticosteroid with anti-inflammatory properties, commonly used for intra-articular injections to manage osteoarthritis. Understanding its direct effects on chondrocytes, the sole cell type in cartilage, is crucial for evaluating its therapeutic potential and potential chondrotoxicity. These application notes provide detailed protocols for in vitro assays to assess the impact of Triamcinolone Hexacetonide on chondrocyte viability, gene expression, and oxidative stress. The following data and protocols are primarily based on studies conducted with Triamcinolone Acetonide, a closely related compound, and serve as a comprehensive guide for research in this area.
Data Summary
The following tables summarize the quantitative effects of Triamcinolone Acetonide on primary human chondrocytes, providing insights into its dose-dependent and time-dependent impact.
Table 1: Effect of Triamcinolone Acetonide on Chondrocyte Viability [1][2][3]
| Concentration (mg/mL) | Viability after 7 days (%) | Viability after 14 days (%) |
| 0 (Control) | 100 | 100 |
| 1 | 85.3 ± 4.5 | 83.1 ± 5.2 |
| 5 | 72.4 ± 6.1 | 70.2 ± 5.8 |
| 10 | 65.7 ± 5.9 | 63.5 ± 6.3 |
Data are presented as mean ± standard error. The results indicate a significant dose-dependent decrease in chondrocyte viability with Triamcinolone Acetonide treatment.[1]
Table 2: Effect of Triamcinolone Acetonide on Oxidative Stress in Chondrocytes [1][2][3]
| Concentration (mg/mL) | Ratio of Oxidized Glutathione (B108866) to Total Glutathione |
| 0 (Control) | 1.0 |
| 1 | 1.8 ± 0.3 |
| 5 | 2.5 ± 0.4 |
Data are presented as mean ± standard error. An increased ratio indicates higher oxidative stress.[1]
Table 3: Effect of Triamcinolone Acetonide on Gene Expression in Chondrocytes (after 48 hours) [1][2][3]
| Gene | 1 mg/mL (Fold Change) | 5 mg/mL (Fold Change) |
| P21 | 5.17 ± 2.4 | 4.96 ± 3.1 |
| GDF15 | 9.97 ± 2.9 | 4.2 ± 1.6 |
| cFos | 6.65 ± 4.8 | 12.96 ± 8.3 |
| ADAMTS5 | Upregulated | Upregulated |
| MMP2 | - | Upregulated in OA chondrocytes |
| MMP3 | - | Upregulated in OA chondrocytes |
| MMP13 | - | Upregulated in OA chondrocytes |
| ACAN | Downregulated in normal chondrocytes | Upregulated in OA chondrocytes |
Data are presented as mean ± standard error. These genes are involved in cell cycle arrest (P21), cell death (GDF15, cFos), and extracellular matrix degradation (ADAMTS5, MMPs).[1][4][5] ACAN is a key component of the extracellular matrix.[4][5]
Experimental Protocols
Chondrocyte Cell Culture
This protocol describes the isolation and culture of primary human chondrocytes.
Materials:
-
Human articular cartilage tissue
-
DMEM/F12 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type II
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Aseptically mince the cartilage tissue into small pieces (1-2 mm³).
-
Wash the minced tissue three times with sterile PBS.
-
Digest the tissue with 0.2% collagenase type II solution in DMEM/F12 at 37°C for 12-16 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 150 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency. For experiments, use chondrocytes at passage 1 to minimize phenotypic changes.[1]
Figure 1. Workflow for primary chondrocyte isolation and culture.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of chondrocytes as an indicator of cell viability.
Materials:
-
Primary chondrocytes
-
96-well plates
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed chondrocytes into a 96-well plate at a density of 1.5 x 10⁴ cells per well and culture for 48 hours.[1]
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 mg/mL).[1]
-
Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells in triplicate.
-
Incubate the plates for the desired time points (e.g., 7 and 14 days).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Figure 2. Workflow for the MTT cell viability assay.
Oxidative Stress Assay (Glutathione Assay)
This protocol measures the ratio of oxidized glutathione (GSSG) to total glutathione (GSH) as an indicator of oxidative stress.
Materials:
-
Primary chondrocytes
-
6-well plates
-
This compound stock solution
-
Culture medium
-
Total Glutathione Assay Kit
-
Plate reader
Protocol:
-
Seed chondrocytes into 6-well plates at a density of 1 x 10⁶ cells per well and culture for 48 hours.[1]
-
Treat the cells with different concentrations of this compound (e.g., 0, 1, 5 mg/mL) for 48 hours.[1]
-
After treatment, collect the cells and lyse them according to the assay kit manufacturer's instructions.
-
Measure the levels of total glutathione and GSSG using the assay kit.
-
Calculate the ratio of GSSG to total GSH.
Gene Expression Analysis (Real-Time PCR)
This protocol quantifies the expression of target genes in chondrocytes treated with this compound.
Materials:
-
Primary chondrocytes
-
6-well plates
-
This compound stock solution
-
Culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., P21, GDF15, cFos, ADAMTS5, MMPs, ACAN) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR system
Protocol:
-
Seed chondrocytes into 6-well plates and treat with this compound as described for the oxidative stress assay.[1]
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control group.
Signaling Pathways
Triamcinolone Acetonide has been shown to induce chondrotoxicity by increasing oxidative stress.[1][2][3] This increase in reactive oxygen species (ROS) can activate mitogen-activated protein kinase (MAPK) signaling pathways, which in turn can lead to the upregulation of genes involved in cell death, such as cFos and GDF15.[1]
Figure 3. Proposed signaling cascade for Triamcinolone-induced chondrocyte apoptosis.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro effects of this compound on chondrocyte cell lines. By systematically evaluating cell viability, oxidative stress, and gene expression, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic and potential adverse effects of this corticosteroid on cartilage health. These studies are essential for the development of safer and more effective treatments for osteoarthritis.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes. (2016) | M Suntiparpluacha | 29 Citations [scispace.com]
- 4. In vitro effects of triamcinolone acetonide and in combination with hyaluronan on canine normal and spontaneous osteoarthritis articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Triamcinolone Hexacetonide in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Triamcinolone (B434) Hexacetonide (TH) in preclinical animal models of osteoarthritis (OA). The following sections outline the methodologies for inducing OA, administering TH, and assessing its efficacy through various outcome measures.
Overview of Triamcinolone Hexacetonide in Osteoarthritis Research
This compound is a synthetic corticosteroid with potent anti-inflammatory properties. It is investigated for its potential to alleviate pain and protect cartilage in osteoarthritis.[1] In animal models, intra-articular (IA) administration of TH has been shown to reduce the severity of structural changes in cartilage and decrease osteophyte formation.[2][3] Its mechanism of action involves the suppression of inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and matrix-degrading enzymes.
Animal Models of Osteoarthritis
The choice of animal model is critical for studying the pathogenesis of OA and evaluating therapeutic interventions. Both surgically-induced and chemically-induced models are commonly used.
Surgically-Induced Osteoarthritis Models
Surgical models mimic post-traumatic OA by inducing joint instability.
-
Destabilization of the Medial Meniscus (DMM) in Mice: This model involves the surgical transection of the medial meniscotibial ligament, leading to instability of the medial meniscus and subsequent cartilage degeneration.
-
Anterior Cruciate Ligament Transection (ACLT) in Rats: Transection of the ACL results in significant joint instability, leading to the development of OA.
Chemically-Induced Osteoarthritis Models
Chemical induction offers a less invasive method to model OA, primarily by inducing chondrocyte death and inflammation.
-
Mono-iodoacetate (MIA) Induced Osteoarthritis in Rats: Intra-articular injection of MIA, a glycolysis inhibitor, leads to chondrocyte death and rapid cartilage degeneration, mimicking inflammatory aspects of OA.
Experimental Protocols
The following are detailed protocols for the induction of OA and the administration of this compound.
Protocol 1: Mono-iodoacetate (MIA) Induced Osteoarthritis and this compound Treatment in Rats
Objective: To induce OA in rats via intra-articular MIA injection and to assess the therapeutic effects of this compound.
Materials:
-
Male Wistar rats (8 weeks old, 200-250g)
-
Mono-iodoacetate (MIA)
-
This compound injectable suspension
-
Sterile saline (0.9% NaCl)
-
Isoflurane (B1672236) for anesthesia
-
Insulin syringes with 30-gauge needles
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the rats using isoflurane (2-3% in oxygen).
-
MIA Induction:
-
Shave the right knee area and sterilize with 70% ethanol.
-
Flex the knee to a 90-degree angle.
-
Inject 50 µL of MIA solution (e.g., 2 mg dissolved in 50 µL of sterile saline) into the intra-articular space of the right knee. The contralateral left knee can be injected with 50 µL of sterile saline as a control.
-
-
Post-Induction Monitoring: Monitor the animals for any adverse reactions and allow them to recover fully from anesthesia. OA development is typically observed within 1-2 weeks.
-
This compound Administration:
-
At a predetermined time point post-MIA induction (e.g., 14 days), re-anesthetize the animals.
-
Administer a single intra-articular injection of this compound into the MIA-injected knee. A suggested dose is 70 µl of a 1.4 mg/ml solution (total dose of 98 µg).[4]
-
The control group should receive an equivalent volume of sterile saline.
-
-
Outcome Assessment: Euthanize the animals at a specified endpoint (e.g., 4-8 weeks post-treatment) for histological and biochemical analyses. Behavioral assessments for pain should be conducted at baseline and at regular intervals throughout the study.
Protocol 2: Destabilization of the Medial Meniscus (DMM) Induced Osteoarthritis and this compound Treatment in Mice
Objective: To induce OA in mice via DMM surgery and evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
This compound injectable suspension
-
Sterile saline (0.9% NaCl)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Surgical instruments (micro-scissors, forceps)
-
Suture material
Procedure:
-
Acclimatization and Anesthesia: Acclimate mice for one week and then anesthetize using an appropriate method.
-
DMM Surgery:
-
Shave and sterilize the right knee area.
-
Make a small incision medial to the patellar tendon to expose the joint capsule.
-
Incise the joint capsule to visualize the medial meniscotibial ligament.
-
Carefully transect the medial meniscotibial ligament with micro-scissors, taking care not to damage the articular cartilage.
-
Close the joint capsule and skin with sutures.
-
The contralateral left knee can serve as a non-operated control, or a sham surgery (capsulotomy only) can be performed.
-
-
Post-Surgical Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
This compound Administration:
-
At a designated time post-DMM surgery (e.g., 2 weeks), administer a single intra-articular injection of this compound. A suggested dose is 25 µg in a small volume (e.g., 5-10 µL).
-
The control group should receive an equivalent volume of sterile saline.
-
-
Outcome Assessment: Euthanize mice at a predetermined endpoint (e.g., 8-12 weeks post-surgery) for histological analysis of the knee joints. Behavioral pain assessments should be performed at baseline and at regular intervals.
Outcome Measures
A comprehensive evaluation of the efficacy of this compound should include assessments of pain, cartilage integrity, and inflammation.
Pain Assessment
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold in response to a mechanical stimulus is determined.
-
Weight-Bearing Asymmetry: Assessed using an incapacitance meter to measure the distribution of weight between the hind limbs.
-
Gait Analysis: Automated systems can be used to analyze various gait parameters.
Histological Assessment of Cartilage Degradation
-
Sample Preparation: After euthanasia, the knee joints are harvested, fixed in formalin, decalcified, and embedded in paraffin. Sections are then stained with Safranin-O and Fast Green to visualize proteoglycans and cartilage structure.
-
Scoring Systems:
Assessment of Inflammatory Markers
-
Synovial Fluid/Tissue Analysis: Synovial fluid can be collected for the analysis of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) using ELISA or multiplex assays.
-
Gene Expression Analysis: RNA can be extracted from cartilage and synovial tissue to analyze the expression of genes encoding for inflammatory mediators and matrix-degrading enzymes (e.g., MMP-13, aggrecan) using RT-qPCR.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in animal models of osteoarthritis.
Table 1: Effect of Triamcinolone on Gait and Cartilage Degradation in a Rat Surgical OA Model [4]
| Treatment Group | Mean Gait Score (± SD) | Mean Modified Mankin Score (± SD) |
| Control (Saline) | 3.25 ± 0.707 | 11.5 ± 1.195 |
| Triamcinolone (98 µg) | 2.25 ± 0.463 | 8.5 ± 1.195 |
| p-value | 0.006 | <0.001 |
Table 2: Effect of Triamcinolone Acetonide on Pain Behavior in Rat OA Models [8]
| Animal Model | Treatment | Outcome Measure | Result |
| MIA-Induced OA | Triamcinolone Acetonide | Paw Withdrawal Threshold | No significant effect |
| MNX-Induced OA | Triamcinolone Acetonide | Paw Withdrawal Threshold | Significant increase compared to vehicle |
| MNX-Induced OA | Triamcinolone Acetonide | Weight Bearing Asymmetry | Significant reduction compared to vehicle |
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of osteoarthritis. The diagram below illustrates the proposed mechanism.
Caption: Signaling pathway of this compound in chondrocytes.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in an animal model of osteoarthritis.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. This compound protects against fibrillation and osteophyte formation following chemically induced articular cartilage damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of histologic grading schemes in spontaneous and surgically-induced murine models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra-articular injection of triamcinolone acetonide sustains macrophage levels and aggravates osteophytosis during degenerative joint disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jumdc.com [jumdc.com]
- 5. The OARSI Histopathology Initiative - Recommendations for Histological Assessments of Osteoarthritis in the Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Quantification of Triamcinolone Hexacetonide
Introduction
Triamcinolone hexacetonide is a potent synthetic corticosteroid used for its anti-inflammatory properties in the treatment of various conditions, including rheumatoid arthritis and osteoarthritis.[1] Accurate and precise quantification of this compound in pharmaceutical dosage forms and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolving power.[2][3] This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound is separated from other components based on its hydrophobicity. Quantification is achieved by detecting the analyte using a UV detector at a specific wavelength and comparing the peak area to that of a known standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended based on established methods.[2][4][5]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Xselect CBH C18)[2] |
| Mobile Phase | 20 mM Phosphate (B84403) Buffer: Methanol (20:80, v/v)[2] |
| Flow Rate | 1.2 mL/min[2] |
| Column Temperature | 35 °C |
| Detection Wavelength | 238 nm[2][5] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Reagent and Standard Preparation
2.1. Reagent Preparation
-
20 mM Phosphate Buffer: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to achieve a 20 mM concentration. Adjust the pH to 6.8 using a suitable base (e.g., sodium hydroxide). Filter the buffer through a 0.45 µm membrane filter before use.[2][5]
-
Mobile Phase Preparation: Mix the 20 mM Phosphate Buffer and Methanol in a ratio of 20:80 (v/v). Degas the mobile phase using sonication or vacuum filtration.[2]
-
Diluent: The mobile phase is typically used as the diluent for standard and sample preparations.
2.2. Standard Stock Solution Preparation
-
Accurately weigh about 22 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 20 mL of acetonitrile (B52724) and sonicate to dissolve the standard completely.[2]
-
Dilute to the mark with acetonitrile to obtain a stock solution.[2]
2.3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
3.1. For Pharmaceutical Dosage Forms (e.g., Injections)
-
For a suspension, accurately transfer a volume equivalent to a known amount of this compound into a volumetric flask.
-
Dissolve and dilute with the diluent to a suitable concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.2. For Biological Matrices (e.g., Plasma)
-
Protein precipitation is a common technique for plasma sample preparation.[6]
-
To 0.5 mL of plasma, add a protein precipitating agent (e.g., 5% trichloroacetic acid).[6]
-
Vortex the mixture for a few minutes and then centrifuge at high speed (e.g., 4000 rpm for 7 minutes).[6]
-
Collect the supernatant and inject it into the HPLC system.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections (n=5) |
Data Presentation
The following tables summarize typical quantitative data for a validated HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert representative data] |
| 5 | [Insert representative data] |
| 10 | [Insert representative data] |
| 20 | [Insert representative data] |
| 50 | [Insert representative data] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | [Insert representative data] | [Insert representative data] |
| Mid QC | [Insert representative data] | [Insert representative data] |
| High QC | [Insert representative data] | [Insert representative data] |
| Acceptance Criteria | %RSD ≤ 2.0% | %RSD ≤ 2.0% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | [Insert representative data] | [Insert representative data] | [Insert representative data] |
| 100% | [Insert representative data] | [Insert representative data] | [Insert representative data] |
| 150% | [Insert representative data] | [Insert representative data] | [Insert representative data] |
| Acceptance Criteria | 98.0% - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD (µg/mL) | [Insert representative data] |
| LOQ (µg/mL) | [Insert representative data] |
Mandatory Visualization
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
Application of Triamcinolone Hexacetonide in Synovial Fibroblast Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone Hexacetonide is a potent synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. In the context of joint diseases such as rheumatoid arthritis, synovial fibroblasts are key players in the perpetuation of inflammation and joint destruction. This document provides detailed application notes and experimental protocols for the use of this compound in synovial fibroblast culture, based on available scientific literature. While direct in-vitro data on this compound is limited, information from closely related compounds like Triamcinolone Acetonide and other glucocorticoids is used to provide a comprehensive overview.
Mechanism of Action
This compound, as a glucocorticoid, is thought to exert its effects on synovial fibroblasts primarily through the glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it can modulate gene expression through several mechanisms:
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding. This is a key mechanism for its anti-inflammatory effects.
Key signaling pathways implicated in the inflammatory response of synovial fibroblasts and potentially modulated by this compound include the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
The following tables summarize quantitative data on the effects of Triamcinolone Acetonide, a closely related compound, on relevant cell types. This data can serve as a starting point for designing experiments with this compound on synovial fibroblasts.
Table 1: Dose-Dependent Effect of Triamcinolone Acetonide on Cell Viability
| Cell Type | Concentration (mol/L) | Viability (% of Control) | Citation |
| Human Tenocytes | 10⁻⁹ | ~88% | [1] |
| Human Tenocytes | 10⁻⁸ | ~85% | [1] |
| Human Tenocytes | 10⁻⁷ | ~75% | [1] |
| Human Tenocytes | 10⁻⁶ | ~65% | [1] |
| Human Tenocytes | 10⁻⁵ | ~55% | [1] |
| Human Tenocytes | 10⁻⁴ | ~45% | [1] |
Table 2: Dose-Dependent Effect of Triamcinolone Acetonide on Cell Proliferation
| Cell Type | Concentration | Proliferation (% of Control) | Citation |
| Human Tenocytes | 10⁻⁹ - 10⁻⁴ mol/L | 87% ± 8% | [1] |
| Human Hypertrophic Scar Fibroblasts | 10 µM | Significantly Suppressed | [2] |
| Human Hypertrophic Scar Fibroblasts | 20 µM | Significantly Suppressed | [2] |
| Human Hypertrophic Scar Fibroblasts | 40 µM | Significantly Suppressed | [2] |
Table 3: Effect of Triamcinolone Acetonide on Inflammatory Gene Expression
| Cell Type | Treatment | Gene | Fold Change vs. Control | Citation |
| Human Dermal Fibroblasts | 20 µM Triamcinolone Acetonide | TGF-β1 | Statistically Significant Decrease | [3] |
| Human Chondrocytes | 1 mg/ml Triamcinolone Acetonide | P21 | 5.17 ± 2.4 | [4] |
| Human Chondrocytes | 5 mg/ml Triamcinolone Acetonide | P21 | 4.96 ± 3.1 | [4] |
| Human Chondrocytes | 1 mg/ml Triamcinolone Acetonide | GDF15 | 9.97 ± 2.9 | [4] |
| Human Chondrocytes | 5 mg/ml Triamcinolone Acetonide | GDF15 | 4.2 ± 1.6 | [4] |
| Human Chondrocytes | 1 mg/ml Triamcinolone Acetonide | cFos | 6.65 ± 4.8 | [4] |
| Human Chondrocytes | 5 mg/ml Triamcinolone Acetonide | cFos | 12.96 ± 8.3 | [4] |
Experimental Protocols
Protocol 1: Primary Human Synovial Fibroblast Culture
This protocol outlines the isolation and culture of primary human synovial fibroblasts from synovial tissue.
Materials:
-
Synovial tissue from patients with rheumatoid arthritis or osteoarthritis
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type I
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Tissue culture flasks and plates
Procedure:
-
Mince the synovial tissue into small pieces (1-2 mm³).
-
Digest the tissue with collagenase type I (1 mg/mL in DMEM) for 2-4 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
Cells between passages 3 and 8 are typically used for experiments.
Protocol 2: Treatment of Synovial Fibroblasts with this compound
This protocol describes how to treat cultured synovial fibroblasts with this compound.
Materials:
-
Cultured synovial fibroblasts (as per Protocol 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Serum-free DMEM
Procedure:
-
Seed synovial fibroblasts in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density of 1 x 10⁵ cells/mL.
-
Allow the cells to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Starve the cells in serum-free DMEM for 12-24 hours before treatment.
-
Remove the serum-free medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the analysis of inflammatory gene expression in synovial fibroblasts following treatment with this compound.
Materials:
-
Treated synovial fibroblasts (as per Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-1β, TNF-α, IL-6, IL-8, MMP-1, MMP-3, MMP-13) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Lyse the treated cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix, primers, and the synthesized cDNA.
-
The cycling conditions will typically be: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Protocol 4: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Treated synovial fibroblasts (as per Protocol 2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action on inflammatory signaling in synovial fibroblasts.
Caption: General experimental workflow for studying the effects of this compound on synovial fibroblasts.
References
- 1. Triamcinolone suppresses human tenocyte cellular activity and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triamcinolone stimulates bFGF production and inhibits TGF-beta1 production by human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triamcinolone Hexacetonide as a Tool for Studying Glucocorticoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) Hexacetonide (TH) is a synthetic glucocorticoid characterized by its high potency and prolonged duration of action. These properties make it a valuable tool for researchers studying the intricate mechanisms of glucocorticoid signaling. As a potent agonist of the glucocorticoid receptor (GR), TH can be utilized to investigate downstream signaling events, including gene transcription modulation, protein expression changes, and cellular responses. Its low aqueous solubility contributes to a slower absorption rate, allowing for sustained effects in experimental models, which can be particularly advantageous for long-term studies.[1] This document provides detailed application notes and experimental protocols for utilizing Triamcinolone Hexacetonide in glucocorticoid signaling research.
Mechanism of Action
This compound, like other glucocorticoids, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Inside the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either activate (transactivation) or repress (transrepression) gene transcription.[2]
A key mechanism of the anti-inflammatory effects of glucocorticoids is the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). The activated GR can interfere with NF-κB signaling by inducing the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[3]
Data Presentation
Table 1: Comparative Potency of Glucocorticoids
| Compound | Relative Potency | Notes |
| This compound | High | Superior to Triamcinolone Acetonide in maintaining remission in juvenile idiopathic arthritis.[4] |
| Triamcinolone Acetonide | Moderate | Less potent than this compound.[4] |
| Dexamethasone | High | A commonly used potent synthetic glucocorticoid. |
| Prednisolone | Moderate | |
| Hydrocortisone | Low |
Table 2: Pharmacokinetic Properties of Triamcinolone Derivatives (Preclinical Data)
| Compound | Administration Route | Half-life (t½) | Cmax | Tmax | Animal Model |
| This compound | Intravitreal | 44 ± 13 days | - | - | Rabbit |
| Triamcinolone Acetonide | Intravitreal | 17.7 ± 1.7 days | - | - | Rabbit |
| Triamcinolone Acetonide | Intra-articular | 23.8 hours (elimination) | 2.0 ng/mL | 10 hours | Horse |
| Triamcinolone Acetonide | Intramuscular | 150.2 hours (elimination) | 0.34 ng/mL | 13.0 hours | Horse |
| Triamcinolone Acetonide | Intravenous | 2.0 hours | - | - | Human |
Note: Pharmacokinetic parameters can vary significantly depending on the formulation, dose, route of administration, and animal model. The data presented here is for comparative purposes. Following intra-articular administration, this compound is absorbed more slowly than Triamcinolone Acetonide, leading to prolonged local activity and lower systemic levels.[1] After intra-articular injection in humans, this compound is metabolized to Triamcinolone Acetonide, which is then detected in plasma.[5]
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Elimination profile of this compound and its metabolites in human urine and plasma after a single intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Triamcinolone Hexacetonide-Loaded Nanoparticles for Sustained Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of Triamcinolone (B434) Hexacetonide-loaded nanoparticles. The aim is to formulate a system for the sustained release of this potent corticosteroid, thereby offering potential improvements in therapeutic efficacy and patient compliance for long-term treatment of inflammatory conditions.
Introduction
Triamcinolone hexacetonide is a synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties.[1] Its clinical utility is often aimed at localized, long-term therapy, making it an ideal candidate for encapsulation within nanoparticles for sustained release. This approach can reduce the frequency of administration, minimize systemic side effects, and maintain therapeutic drug concentrations at the target site for an extended period.[2] This document outlines the key steps and methodologies for the successful formulation and evaluation of this compound-loaded nanoparticles.
Data Presentation: Nanoparticle Characterization
The following tables summarize typical quantitative data obtained during the characterization of corticosteroid-loaded nanoparticles, using Triamcinolone Acetonide as a representative corticosteroid due to the availability of published data. These values can serve as a benchmark for the development of this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of Triamcinolone Acetonide-Loaded PLGA Nanoparticles
| Formulation Code | Polymer | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| TA-PLGA-NP1 | PLGA 50:50 | 227.55 ± 18.60 | 0.12 | -15.8 ± 2.5 |
| TA-PLGA-NP2 | PLGA 75:25 | 274.80 ± 0.99 | 0.11 | -18.2 ± 3.1 |
| CS-TA-PLGA-NP1 | Chitosan-coated PLGA 50:50 | 439.00 ± 35.36 | 0.23 | +24.15 ± 2.05 |
| CS-TA-PLGA-NP2 | Chitosan-coated PLGA 75:25 | 334.00 ± 67.95 | 0.15 | +26.65 ± 9.97 |
Data adapted from studies on Triamcinolone Acetonide-loaded nanoparticles.[3]
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) | Burst Release (%) (First 24h) | Sustained Release Duration (days) |
| TAA-PVL-co-PAVL MPs | 55.7 ± 1.0 | 40.0 ± 0.5 | ~25 | 13 |
| TAH-PVL-co-PAVL MPs | 49.1 ± 7.5 | 37.0 ± 3.3 | ~12 | 30 |
Data adapted from studies on Triamcinolone Acetonide (TAA) and this compound (TAH) loaded microparticles (MPs), which provide a good reference for nanoparticle development.[4]
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the development and evaluation of this compound-loaded nanoparticles.
Preparation of PLGA Nanoparticles by Oil-in-Water (O/W) Emulsion-Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs like this compound into biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Ethyl acetate (B1210297) (or dichloromethane)
-
Poly(vinyl alcohol) (PVA) or Vitamin E-TPGS (as a stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of the aqueous PVA solution while stirring at 500-700 rpm.
-
Immediately after the addition of the organic phase, sonicate the mixture using a probe sonicator for 2-3 minutes at 40-50% amplitude on ice to form a fine oil-in-water emulsion.[1]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker containing 50 mL of a 0.1% PVA solution.
-
Stir the emulsion at room temperature for 3-4 hours using a magnetic stirrer to allow the ethyl acetate to evaporate completely. A rotary evaporator can also be used for more efficient solvent removal.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove any residual PVA and unencapsulated drug.[5]
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be freeze-dried. Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze at -80°C before lyophilizing.
-
Characterization of Nanoparticles
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Protocol:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to obtain a count rate between 100 and 500 kcps.
-
-
Instrument Setup:
-
Turn on the instrument and allow the laser to stabilize for at least 30 minutes.[7]
-
Select the appropriate measurement cell (e.g., disposable cuvette for size, folded capillary cell for zeta potential).
-
Enter the dispersant properties (e.g., viscosity and refractive index of water) and material properties (refractive index of PLGA) into the software.
-
-
Measurement:
-
For particle size, perform the measurement at a scattering angle of 90° or 173° at 25°C. Set the instrument to perform at least 3 measurements per sample.
-
For zeta potential, load the sample into the capillary cell, ensuring no air bubbles are present. The measurement is based on the electrophoretic mobility of the nanoparticles under an applied electric field.[8]
-
-
Data Analysis:
-
The software will report the Z-average particle size, polydispersity index (PDI), and zeta potential. The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.
-
Method: High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Separation of Free Drug:
-
Centrifuge a known amount of the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Analyze the supernatant using a validated HPLC method for this compound. A typical mobile phase could be a mixture of acetonitrile (B52724) and water, with detection at an appropriate UV wavelength (e.g., 238 nm).[3]
-
Quantify the amount of free drug by comparing the peak area to a standard curve of known this compound concentrations.
-
-
Quantification of Total Drug:
-
Take a known volume of the original nanoparticle suspension and dissolve the nanoparticles by adding a suitable solvent (e.g., acetonitrile or dichloromethane) to release the encapsulated drug.
-
Analyze this solution by HPLC to determine the total amount of drug present.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Diffusion Technique.
Protocol:
-
Preparation:
-
Soak a dialysis membrane (e.g., MWCO 12-14 kDa) in the release medium (e.g., Phosphate Buffered Saline, pH 7.4) overnight.[9]
-
-
Procedure:
-
Accurately weigh a specific amount of lyophilized nanoparticles (e.g., 10 mg) and disperse them in 1 mL of the release medium.
-
Place the nanoparticle dispersion inside the dialysis bag and seal both ends.
-
Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., 50 mL) to maintain sink conditions.[9]
-
Place the beaker in a shaking water bath at 37°C with a constant agitation of 100 rpm.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily for up to 1-2 weeks), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the collected samples for this compound concentration using HPLC as described previously.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Cell Viability Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cell line like fibroblasts or macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Treatment:
-
Prepare serial dilutions of the this compound-loaded nanoparticles and the corresponding empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
-
Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control cells (which are considered 100% viable).
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Experimental Workflow for Nanoparticle Development
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Data evaluating triamcinolone acetonide and this compound loaded poly(δ-valerolactone-co-allyl-δ-valerolactone) microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. scribd.com [scribd.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triamcinolone Hexacetonide Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Triamcinolone (B434) hexacetonide in in vitro experimental settings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the optimization of your study design.
Frequently Asked Questions (FAQs)
Q1: How should I prepare Triamcinolone hexacetonide for in vitro experiments?
This compound is practically insoluble in water, which can present a challenge for cell culture experiments. It is sparingly soluble in anhydrous ethanol (B145695) and methanol.[1] To prepare a stock solution, dissolve this compound in an organic solvent like ethanol or DMSO. For instance, a stock solution of Triamcinolone acetonide (a related compound) can be made in DMSO.[2][3] Subsequently, this stock solution can be diluted to the final desired concentration in your cell culture medium. It is crucial to ensure the final solvent concentration is not toxic to your cells. A common practice is to keep the final DMSO concentration below 0.5%.
Q2: What is a typical effective concentration range for Triamcinolone in vitro?
The effective concentration of Triamcinolone can vary significantly depending on the cell type, the duration of exposure, and the specific endpoint being measured. For Triamcinolone acetonide, concentrations ranging from 1 nM to 200 µM have been used in studies with chondrocytes.[2] Other studies have explored concentrations from 0.01 mg/ml to 1.0 mg/ml in human retinal pigment epithelium cells.[4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: I am observing decreased cell viability at higher concentrations. Is this expected?
Yes, dose-dependent effects on cell viability are a known characteristic of Triamcinolone compounds in vitro.[6][7] At higher concentrations, Triamcinolone acetonide has been shown to significantly decrease chondrocyte viability.[7] This chondrotoxic effect is an important consideration when designing your experiments. If the goal is to study the anti-inflammatory effects without inducing cell death, it is critical to use a concentration that is not cytotoxic. An MTT or similar cell viability assay is essential to establish this optimal concentration range.
Q4: Should I use this compound or Triamcinolone acetonide for my in vitro studies?
While your primary interest may be in this compound, many in vitro studies have utilized the more soluble and well-characterized Triamcinolone acetonide. Pharmacokinetic studies have suggested that the biological effect of Triamcinolone acetonide is equivalent to that of this compound when used at double the dosage in vivo.[8] For in vitro purposes, Triamcinolone acetonide can serve as a relevant surrogate to investigate cellular mechanisms. If using Triamcinolone acetonide, it is important to acknowledge this in your methodology and interpretation of results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of Triamcinolone in culture medium | Low solubility of this compound in aqueous solutions. | Ensure the stock solution in an organic solvent is properly dissolved before diluting in culture medium. Prepare fresh dilutions for each experiment. Consider using Triamcinolone acetonide, which has better solubility characteristics in common organic solvents.[3] |
| High levels of cell death in control (vehicle-treated) group | The organic solvent (e.g., DMSO, ethanol) used to dissolve the Triamcinolone is at a toxic concentration. | Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line. Typically, the final solvent concentration should be kept below 0.5%. |
| Inconsistent or unexpected results between experiments | Variability in drug preparation. Cell passage number and confluency. | Prepare a large batch of the stock solution to be used across multiple experiments to ensure consistency. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| No observable effect of Triamcinolone treatment | The concentration used is too low. The incubation time is too short. The drug has degraded. | Perform a dose-response study to identify the effective concentration range. Optimize the incubation time based on the specific cellular process being investigated. Prepare fresh drug dilutions for each experiment from a properly stored stock solution. |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on Triamcinolone acetonide, a closely related and more commonly studied compound. This data can serve as a starting point for designing experiments with this compound.
Table 1: Effects of Triamcinolone Acetonide on Cell Viability
| Cell Type | Concentration | Incubation Time | Assay | Observed Effect |
| Human Chondrocytes | 1, 5, and 10 mg/ml | Not specified | Viability Assay | Dose-dependent decrease in viability.[7] |
| Canine Chondrocytes | IC20 (0.09 mg/ml for normal; 0.11 mg/ml for OA) | Not specified | MTT Assay | Reduced chondrocyte viability in a concentration-dependent manner.[6] |
| Human Retinal Pigment Epithelium (ARPE19) | 0.01 - 1.0 mg/ml | 5 days | MTT Assay | Significant reduction in cell viability at 1.0 mg/ml.[4][5] |
Table 2: Effects of Triamcinolone Acetonide on Gene and Protein Expression
| Cell Type | Concentration | Target Gene/Protein | Observed Effect |
| Human Chondrocytes | 1 and 5 mg/ml | P21, GDF15, cFos | Significant increase in mRNA expression.[7] |
| Canine Normal Chondrocytes | IC20 (0.09 mg/ml) | ACAN | Down-regulation of expression.[6] |
| Canine Normal Chondrocytes | IC20 (0.09 mg/ml) | ADAMTS5 | Up-regulation of expression.[6] |
| Canine Osteoarthritic (OA) Chondrocytes | IC20 (0.11 mg/ml) | ADAMTS5, MMP2, MMP3, MMP13, ACAN | Up-regulation of expression.[6] |
| Human Synoviocytes (IL-1β activated) | Not specified | VEGF, MMP-1, IL-6 | Decreased levels of these pro-inflammatory mediators. |
| Human Synoviocytes (IL-1β activated) | Not specified | TIMPs | Increased production of tissue inhibitors of metalloproteinases. |
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a general guideline for assessing cell viability after treatment with Triamcinolone.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound or acetonide in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9][10]
Gene Expression Analysis: Real-Time PCR (RT-PCR)
This protocol outlines the general steps for analyzing changes in gene expression following Triamcinolone treatment.
-
Cell Treatment and Lysis: Plate and treat cells with Triamcinolone as described for the MTT assay. At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[11]
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for your target genes, and a suitable qPCR master mix (e.g., containing SYBR Green).[11]
-
Data Analysis: Analyze the real-time PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples. Normalize the expression of the target genes to a stable housekeeping gene.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by Triamcinolone and a typical experimental workflow for in vitro studies.
Caption: A typical experimental workflow for in vitro studies with Triamcinolone.
Caption: Glucocorticoid receptor signaling pathway activated by Triamcinolone.
Caption: Inhibition of NF-κB and p38 MAPK pathways by Triamcinolone.
References
- 1. This compound | 5611-51-8 [amp.chemicalbook.com]
- 2. Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of triamcinolone acetonide and in combination with hyaluronan on canine normal and spontaneous osteoarthritis articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Triamcinolone acetonide and hexacetonide intra-articular treatment of symmetrical joints in juvenile idiopathic arthritis: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Preclinical Formulation of Triamcinolone Hexacetonide
Welcome to the technical support center for the preclinical formulation of Triamcinolone (B434) Hexacetonide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating Triamcinolone Hexacetonide for preclinical research?
A1: The primary challenges stem from its very low aqueous solubility, potential for particle aggregation, and the need to maintain a stable and consistent suspension for reliable preclinical results.[1][2] Key issues include:
-
Poor Solubility: this compound is practically insoluble in water, making it difficult to formulate as a simple aqueous solution.[1][2]
-
Particle Size Control: Maintaining a uniform particle size distribution is crucial for consistent drug delivery and bioavailability. Aggregation of particles can lead to inaccurate dosing and variable results.
-
Physical Stability: Preventing sedimentation, caking, and crystal growth in suspensions is essential for long-term storage and use.
-
Sterilization: Ensuring the sterility of the formulation without altering its physical or chemical properties can be challenging.
Q2: What are suitable vehicles for preclinical parenteral administration of this compound?
A2: Due to its low solubility, this compound is typically formulated as an aqueous suspension for parenteral administration.[1][3] Common components of such vehicles include:
-
Wetting Agents/Surfactants: Polysorbate 80 is frequently used to aid in the dispersion of the hydrophobic drug particles in the aqueous vehicle.[1]
-
Suspending Agents: Carboxymethylcellulose sodium can be used to increase the viscosity of the vehicle and prevent rapid sedimentation of particles.
-
Tonicity-Modifying Agents: Isotonicity is important for parenteral formulations to minimize irritation at the injection site. Sorbitol liquid is a common choice.[1]
-
Preservatives: For multi-dose formulations, a preservative like benzyl (B1604629) alcohol is often included to prevent microbial growth.[1]
Q3: How can I control the particle size of this compound in my formulation?
A3: Controlling particle size is critical and can be achieved through:
-
Micronization: Starting with a micronized form of the active pharmaceutical ingredient (API) is a common practice.
-
Milling Techniques: Wet bead milling can be employed to reduce particle size in a liquid dispersion.
-
High-Pressure Homogenization: This technique can effectively reduce particle size and improve the uniformity of the suspension.
-
Microfluidization: This is another high-energy homogenization method that can produce nanosuspensions with a narrow particle size distribution.[4]
Q4: What are the key stability concerns for this compound formulations?
A4: The main stability concerns are physical and chemical.
-
Physical Stability: This includes preventing particle aggregation, crystal growth (Ostwald ripening), and irreversible sedimentation (caking). Regular agitation before use is crucial.
-
Chemical Stability: Degradation of this compound can occur, particularly at non-optimal pH values.[5] Oxidation is also a potential degradation pathway.[6][7][8] Formulations should be protected from light and stored at controlled room temperature, and freezing should be avoided.[2]
Troubleshooting Guides
Issue 1: Particle Aggregation and Sedimentation in Suspension
Symptoms:
-
Visible clumps or aggregates in the suspension.
-
Rapid and uneven settling of particles.
-
Difficulty in resuspending the sediment with gentle shaking.
-
Inconsistent dosing and syringeability issues.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Wetting of Drug Particles | - Increase the concentration of the wetting agent (e.g., Polysorbate 80). - Ensure thorough mixing of the drug powder with the wetting agent solution before adding other excipients. |
| Insufficient Viscosity of the Vehicle | - Increase the concentration of the suspending agent (e.g., Carboxymethylcellulose sodium) to slow down particle sedimentation. |
| Inappropriate Particle Size Distribution | - Characterize the particle size of the raw material. Consider using micronized this compound. - Employ particle size reduction techniques like high-pressure homogenization or microfluidization.[4] |
| Electrostatic Interactions | - Evaluate the zeta potential of the suspension. Adjusting the pH or adding electrolytes can sometimes help to increase particle repulsion. |
| Improper Storage Conditions | - Store the suspension at controlled room temperature and protect from light.[2] Avoid freezing, as it can promote particle aggregation. |
Issue 2: Inconsistent Results in Preclinical Studies
Symptoms:
-
High variability in efficacy or pharmacokinetic data between animals or study groups.
-
Unexpected adverse events at the injection site.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-uniform Drug Concentration | - Ensure the suspension is thoroughly and consistently resuspended before each dose withdrawal. Use a vortex mixer or gentle inversion. |
| Inaccurate Dosing | - Use appropriate syringes and needles (e.g., 25 or 26 gauge) for administration.[3] - Verify the calibration of dosing equipment. |
| Changes in Formulation Over Time | - Conduct stability studies on your formulation to ensure its physical and chemical properties remain consistent throughout the duration of the preclinical study. |
| In vivo Drug Release Variability | - The in vivo release of this compound can differ from in vitro release profiles.[9] Consider the impact of the biological environment on drug release. |
Experimental Protocols
Protocol 1: Preparation of a Basic this compound Suspension (for research purposes)
Materials:
-
Micronized this compound powder
-
Polysorbate 80
-
Sorbitol liquid
-
Water for Injection
-
Benzyl alcohol (optional, as preservative)
Procedure:
-
Prepare the aqueous vehicle by dissolving sorbitol liquid and benzyl alcohol (if used) in Water for Injection.
-
In a separate container, create a paste by wetting the this compound powder with a small amount of the vehicle containing Polysorbate 80.
-
Gradually add the remaining vehicle to the paste while continuously stirring to form a uniform suspension.
-
Homogenize the suspension using a high-shear mixer or sonicator to ensure uniform particle dispersion.
-
Aseptically fill the suspension into sterile vials.
Protocol 2: Particle Size Analysis
Method: Laser Diffraction
Procedure:
-
Properly disperse the suspension sample in a suitable dispersant (e.g., water with a small amount of surfactant) to ensure individual particles are measured.
-
Use a laser diffraction particle size analyzer to measure the particle size distribution.
-
Report the D10, D50 (median particle size), and D90 values to characterize the distribution.
Protocol 3: In-Vitro Release Testing
Method: USP Apparatus II (Paddle Apparatus) or USP Apparatus IV (Flow-Through Cell)
Procedure (using USP Apparatus II):
-
Prepare the dissolution medium. A common medium is a phosphate (B84403) buffer (e.g., pH 6.8 or 7.4) containing a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate) to ensure sink conditions.[4][10]
-
Place a known amount of the this compound suspension into the dissolution vessel.
-
Set the paddle speed (e.g., 75 rpm) and temperature (37°C ± 0.5°C).[10]
-
At predetermined time points, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.[10][11]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H41FO7 | [1] |
| Molecular Weight | 532.6 g/mol | [1] |
| Appearance | White or cream-colored powder | [1] |
| Water Solubility | 0.0002% at 25°C (practically insoluble) | [1][2] |
Table 2: Example Formulation Components for a 20 mg/mL Suspension
| Component | Concentration | Purpose | Reference |
| This compound | 20 mg/mL | Active Pharmaceutical Ingredient | [1] |
| Polysorbate 80 | 4.0 mg/mL | Wetting Agent | [1] |
| Sorbitol Liquid | 650.0 mg/mL | Tonicity-Modifying Agent | [1] |
| Benzyl Alcohol | 9.0 mg/mL | Preservative | [1] |
| Water for Injection | q.s. to 1 mL | Vehicle | [1] |
Visualizations
Caption: Experimental workflow for formulating and testing this compound.
Caption: Troubleshooting logic for inconsistent preclinical results.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ijpbs.com [ijpbs.com]
- 5. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments | Semantic Scholar [semanticscholar.org]
- 8. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. recentscientific.com [recentscientific.com]
Technical Support Center: Enhancing the Aqueous Solubility of Triamcinolone Hexacetonide
Welcome to the technical support center for Triamcinolone Hexacetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a practically insoluble corticosteroid. Its solubility in water at 25°C is extremely low, reported to be around 0.0002% (w/v)[1]. This poor solubility can present significant challenges for in vitro assays, formulation development, and achieving therapeutic concentrations in aqueous media.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[2][3][4][5] The most common approaches include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the solvent polarity and solubilize the compound.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent solubility.
-
pH Adjustment: Although less common for neutral steroids, altering the pH of the medium can sometimes influence the solubility of ionizable compounds.[6]
Q3: Are there any commercially available formulations of this compound that can provide insights into solubilization?
Yes, the injectable suspension Aristospan® contains this compound. Its formulation includes polysorbate 80, a non-ionic surfactant, and sorbitol solution[1]. This indicates that a combination of a surfactant and a co-solvent/tonicity agent is a viable approach for creating a stable aqueous suspension of this compound. A compounded preparation also uses polysorbate 80 and sorbitol solution, further supporting this strategy[7].
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Start by preparing a stock solution of this compound in a water-miscible organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF)[8]. Then, dilute this stock solution into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
-
Incorporate a Surfactant: Add a biocompatible surfactant, such as Polysorbate 80 (Tween 80) or Cremophor EL, to your aqueous buffer before adding the this compound stock solution[9]. The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.
-
Utilize Cyclodextrins: Consider using cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD) or hydroxypropyl-beta-cyclodextrin (HP-β-CD), which can form inclusion complexes with lipophilic drugs and enhance their solubility[10][11][12].
-
Issue 2: The solubility enhancement with co-solvents is insufficient.
-
Possible Cause: The chosen co-solvent or its concentration is not optimal for solubilizing this compound.
-
Troubleshooting Steps:
-
Screen Different Co-solvents: Test a panel of pharmaceutically acceptable co-solvents, including ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) of different molecular weights[13].
-
Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to find the optimal ratio that maximizes solubility without negatively impacting your experiment.
-
Ternary Systems: Explore a combination of co-solvents or a co-solvent with a surfactant or cyclodextrin (B1172386) to achieve synergistic solubility enhancement.
-
Issue 3: I am observing variability in my solubility measurements.
-
Possible Cause: The system has not reached equilibrium, or there are issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure Equilibrium: When using the shake-flask method, ensure sufficient equilibration time. For highly insoluble compounds, this may take 24 to 72 hours.
-
Control Temperature: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.
-
Validate Analytical Method: Ensure your analytical method (e.g., HPLC, UV-Vis spectrophotometry) is validated for linearity, accuracy, and precision in the presence of the solubilizing excipients[10][14].
-
Data Presentation
Table 1: Solubility of Triamcinolone Acetonide in Various Vehicles (as a reference for this compound)
| Vehicle Category | Vehicle | Solubility (µg/mL) |
| Oils | Castor Oil | 3120 ± 80 |
| Oleic Acid | 1500 ± 50 | |
| Olive Oil | 100 ± 5 | |
| Corn Oil | 75 ± 10 | |
| Soya Bean Oil | 95 ± 8 | |
| Surfactants | Brij 35 | 8540 ± 110 |
| Tween 80 | 4700 ± 300 | |
| Cremophor EL | 4460 ± 309 | |
| Co-surfactants | Propylene Glycol | - |
| Ethanol | ~5000 (for Triamcinolone Acetonide)[8] | |
| DMSO | ~20000 (for Triamcinolone Acetonide)[8] |
Data for Triamcinolone Acetonide is presented as a surrogate due to the limited availability of specific data for this compound. The trends in solubility with different excipients are expected to be similar.[9][15]
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen aqueous vehicle.
-
Preparation of Test Medium: Prepare the desired aqueous medium (e.g., phosphate-buffered saline, cell culture media) with or without the solubilizing agent (co-solvent, surfactant, or cyclodextrin) at a specific concentration.
-
Addition of Excess Drug: Add an excess amount of this compound powder to a known volume of the test medium in a sealed container (e.g., glass vial). The solid should be in excess to ensure that saturation is reached.
-
Equilibration: Place the sealed containers in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand undisturbed to let the undissolved particles settle. Carefully collect an aliquot of the supernatant.
-
Separation of Undissolved Drug: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved drug particles. It is crucial to ensure the filter does not adsorb the drug.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
Data Analysis: The measured concentration represents the saturation solubility of this compound in the tested medium.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting logic for addressing precipitation of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Resurrecting this compound (the Steroid Formerly Known as Aristospan®): Efficacy and Safety of a Compounded Preparation of this compound for Intra-Articular Injection in Children with Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of Triamcinolone Acetonide-Loaded Microemulsion as a Prospective Ophthalmic Delivery System for Treatment of Uveitis: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. ijcrt.org [ijcrt.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability and Use of Triamcinolone Hexacetonide in Cell Culture Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Triamcinolone Hexacetonide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
A1: this compound is a sparingly soluble, long-acting corticosteroid. In aqueous solutions like cell culture media, it undergoes slow hydrolysis to its active metabolite, Triamcinolone Acetonide. The stability of this compound in cell culture media at 37°C is influenced by factors such as pH and enzymatic activity from serum supplements.
For long-term experiments, it is recommended to empirically determine the stability of this compound and the formation of Triamcinolone Acetonide under your specific experimental conditions.
Q2: How should I prepare this compound for cell culture experiments?
A2: Due to its low aqueous solubility, preparing a homogenous suspension is crucial for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.[1] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[1]
-
Working Solution: To prepare the working solution, add the DMSO stock to the pre-warmed cell culture medium with vigorous vortexing or pipetting to ensure rapid and uniform dispersion. It is critical to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.[1]
-
Sonication: If precipitation occurs, gentle warming to 37°C or brief sonication in a water bath sonicator can help to break up particles and aid in creating a more uniform suspension.[1]
Q3: What are the expected effects of this compound on cells in culture?
A3: this compound acts through its active metabolite, Triamcinolone Acetonide, which is a potent glucocorticoid. It binds to the glucocorticoid receptor, leading to the modulation of gene expression. This can result in anti-inflammatory and immunosuppressive effects. In cell culture, this can manifest as changes in cell proliferation, cytokine production, and other cellular processes depending on the cell type and experimental context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate formation in cell culture medium upon addition of this compound. | Low aqueous solubility of this compound. Incorrect preparation of the working solution. | Prepare a stock solution in DMSO and add it to the medium with vigorous mixing.[1] Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[1] Consider using a co-solvent system if solubility remains an issue, but test for solvent toxicity first. Gentle warming or sonication of the final working solution can help.[1] |
| Inconsistent or unexpected experimental results. | Inhomogeneous suspension leading to variable dosing. Degradation of the compound in the medium over the course of the experiment. | Ensure a uniform suspension is achieved before adding to the cell cultures by vortexing or sonicating the working solution. For long-term experiments, replenish the medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration. |
| Observed cytotoxicity or cell stress. | High concentration of the compound or its solvent (e.g., DMSO). Physical stress on cells from drug crystals. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Keep the final DMSO concentration consistent and below 0.1%.[1] Observe cell morphology under a microscope for signs of stress or interaction with crystals. Consider using a formulation with a smaller and more uniform crystal size if available. |
| Interference with colorimetric or fluorometric assays (e.g., MTT, XTT). | Drug crystals can interfere with light absorbance or fluorescence readings. The compound may have inherent color or fluorescence. | Centrifuge the plates and read the supernatant if the assay allows. Use a viability assay that is less susceptible to interference from particulates, such as a luminescent ATP-based assay. Always include a "drug-only" control (wells with medium and this compound but no cells) to measure any background signal from the compound itself. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound and the rate of its hydrolysis to Triamcinolone Acetonide in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Triamcinolone Acetonide (as a reference standard)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphate (B84403) buffer
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound and Triamcinolone Acetonide in methanol or acetonitrile (e.g., 1 mg/mL).
-
From these stocks, prepare a series of calibration standards in the cell culture medium to cover the expected concentration range.
-
-
Sample Preparation:
-
Prepare a working solution of this compound in the cell culture medium at the desired experimental concentration.
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Processing:
-
At each time point, remove one tube from the incubator.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to the sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase suitable for separating this compound and Triamcinolone Acetonide. A common mobile phase is a mixture of acetonitrile and water or a phosphate buffer.[2] The exact ratio may need optimization.
-
Set the UV detector to a wavelength where both compounds have good absorbance (e.g., around 238-254 nm).[2]
-
Inject the prepared standards and samples.
-
-
Data Analysis:
-
Generate a calibration curve for both this compound and Triamcinolone Acetonide by plotting peak area versus concentration.
-
Quantify the concentration of each compound in the incubated samples at each time point using the respective calibration curves.
-
Plot the concentration of this compound and Triamcinolone Acetonide as a function of time to determine the stability and hydrolysis rate.
-
Data Presentation:
The quantitative data from the stability study can be summarized in the following table:
| Time (hours) | This compound Concentration (µg/mL) | Triamcinolone Acetonide Concentration (µg/mL) |
| 0 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 | ||
| 96 | ||
| 120 | ||
| 144 | ||
| 168 |
Visualizations
Glucocorticoid Receptor Signaling Pathway
The biological effects of this compound are mediated through the glucocorticoid receptor signaling pathway after its conversion to Triamcinolone Acetonide.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in assessing the stability of this compound in cell culture media.
Caption: Workflow for stability assessment.
References
Overcoming batch-to-batch variability of Triamcinolone Hexacetonide in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triamcinolone (B434) Hexacetonide. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome batch-to-batch variability and ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a significant concern for Triamcinolone Hexacetonide?
A1: Batch-to-batch variability refers to the differences in the physicochemical and biological properties of a compound observed between different manufacturing lots or batches. For a poorly soluble, crystalline suspension like this compound, this variability can lead to inconsistent experimental outcomes, poor reproducibility, and unreliable data. Key physical attributes, not just chemical purity, can significantly alter the drug's performance in both in vitro and in vivo models.
Q2: What are the primary causes of variability between different batches of this compound?
A2: The primary causes of variability stem from several key factors:
-
Physicochemical Properties: The most critical factor for a suspension is the drug's physical state. Variations in particle size distribution, crystal form (polymorphism), and surface area can significantly affect the dissolution rate and bioavailability.[1][2][3] Smaller particles or a different crystalline structure can alter how quickly the drug becomes available at its site of action.[2]
-
Purity Profile: The presence and concentration of impurities or related substances can differ between batches.[4][5] Even minor impurities may possess biological activity or interfere with the primary compound's function.
-
Water Content and Solubility: The amount of residual water can impact the stability and handling of the powder.[6] this compound is poorly soluble, and minor variations in its crystalline structure can further affect its solubility and dissolution characteristics.[7]
-
Excipients (in formulated products): For commercial formulations, inconsistencies in the type or amount of excipients (like wetting agents or polymers) can lead to particle flocculation or aggregation, impacting syringeability, stability, and drug release.[1]
Troubleshooting Guide
Q1: My experimental results are inconsistent when using new batches of this compound. Where should I start?
A1: When encountering inconsistent results, a systematic approach is crucial to identify the root cause. Before incorporating a new batch into critical experiments, we recommend performing a basic characterization to ensure it aligns with previously used batches. The workflow below provides a logical sequence for troubleshooting.
Q2: How can I assess particle size, and why is it so critical?
A2: Particle size distribution (PSD) is a critical quality attribute for suspensions as it directly influences the surface area available for dissolution.[1] Larger particles dissolve slower, while a batch with a high percentage of very small particles might dissolve too quickly or cause unexpected biological responses.[2][8] Laser diffraction is the most common and reliable method for measuring PSD.[1]
Table 1: Example Particle Size Distribution Data
| Parameter | "Good" Batch (Consistent Results) | "Problem" Batch (Inconsistent Results) | Typical Implication |
| D10 (µm) | 1.5 | 3.5 | A larger D10 suggests fewer fine particles. |
| D50 (µm) | 8.2 | 15.8 | The median particle size is significantly larger in the problem batch, suggesting a slower dissolution rate. |
| D90 (µm) | 18.5 | 35.1 | The problem batch contains much larger particles, which will dissolve very slowly. |
| SPAN | 2.07 | 2.00 | A similar SPAN indicates the width of the distribution is comparable. |
Note: Data is illustrative. SPAN is calculated as (D90-D10)/D50 and indicates the width of the distribution.[9]
Q3: My results suggest a difference in potency. How can I verify the chemical purity of my batches?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and separating the active ingredient from any impurities or degradation products.[4][10] A validated reverse-phase HPLC (RP-HPLC) method can provide precise quantification of this compound and its related substances.
Table 2: Example Comparative Purity Data by HPLC
| Parameter | "Good" Batch | "Problem" Batch | Typical Implication |
| Purity (%) | 99.8% | 97.5% | The problem batch has a lower overall purity. |
| Triamcinolone Acetonide (%) | 0.10% | 1.5% | The problem batch has a significantly higher level of this related substance, which could affect results.[11] |
| Unknown Impurity at RRT 1.2 | < 0.05% | 0.8% | A significant unknown impurity is present in the problem batch. |
Note: Data is illustrative. RRT = Relative Retention Time.
Q4: Could the rate of drug release be the issue, even if purity and particle size seem similar?
A4: Yes. The dissolution rate is a key performance indicator, especially for poorly soluble drugs.[12] Factors like subtle differences in crystal structure (polymorphism) or particle surface properties, which may not be apparent from basic PSD analysis, can alter the dissolution profile. An in vitro dissolution test measures the rate and extent of drug release over time.
Table 3: Example In Vitro Dissolution Profile
| Time Point | "Good" Batch (% Dissolved) | "Problem" Batch (% Dissolved) |
| 5 min | 55.5 | 45.2 |
| 15 min | 75.1 | 60.7 |
| 30 min | 85.3 | 72.3 |
| 60 min | 88.7 | 79.5 |
Data adapted from a study on this compound dissolution.[12]
Key Experimental Protocols
Protocol 1: Particle Size Distribution Analysis by Laser Diffraction
-
Dispersant Preparation: Prepare a particle-free dispersant, such as deionized water with a suitable surfactant (e.g., 0.1% Tween 80), to ensure proper wetting and prevent aggregation. A drug-saturated solution can also be used.
-
Sample Preparation: Accurately weigh a small amount of the this compound powder. Create a pre-dispersion by adding it to a few milliliters of the dispersant in a separate vial and vortexing gently.
-
Instrument Setup: Configure the laser diffraction instrument (e.g., Malvern Mastersizer) according to the manufacturer's instructions. Ensure the dispersion unit is clean and filled with fresh dispersant.
-
Measurement: Add the pre-dispersed sample dropwise into the instrument's dispersion unit until the target obscuration level is reached. Use controlled stirring and sonication as needed to ensure a stable, homogenous suspension.
-
Data Acquisition: Perform at least three replicate measurements for each batch.
-
Analysis: Analyze the data to obtain the particle size distribution, including D10, D50, D90, and SPAN values. Compare these values across different batches.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
-
Mobile Phase Preparation: Prepare the mobile phase as specified by a validated method. A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted).[5][13] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution.[11] Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the this compound from the test batch in the same solvent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Identify and quantify the this compound peak and any impurity peaks based on their retention times and peak areas relative to the calibration curve.
Protocol 3: In Vitro Dissolution Testing
-
Dissolution Medium: Prepare a suitable dissolution medium. For this compound, a pH 6.8 phosphate buffer is often used to simulate physiological conditions.[12]
-
Apparatus Setup: Use a USP Apparatus 2 (paddle apparatus). Set the paddle speed (e.g., 50-100 rpm) and maintain the medium temperature at 37 ± 0.5 °C.
-
Sample Introduction: Accurately weigh the this compound powder and introduce it into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.[12] Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Sample Analysis: Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF). Analyze the concentration of dissolved drug in the filtrate using a validated analytical method, such as HPLC or UV-Vis Spectrophotometry.[12]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles for each batch to compare their release characteristics.
Visualizations
References
- 1. complexgenerics.org [complexgenerics.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the particle sizes of different steroids and the effect of dilution: a review of the relative neurotoxicities of the steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpamc.com [ajpamc.com]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. Relationship between the usability and physicochemical properties of triamcinolone acetonide ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and In Vivo Pharmacokinetic Evaluation of Triamcinolone Acetonide Microcrystals-Loaded PLGA Microsphere for Increased Drug Retention in Knees after Intra-Articular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
- 12. ijcrt.org [ijcrt.org]
- 13. recentscientific.com [recentscientific.com]
Preventing Triamcinolone Hexacetonide precipitation in phosphate-buffered saline
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Triamcinolone Hexacetonide (TH) in phosphate-buffered saline (PBS) and other aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to Phosphate-Buffered Saline (PBS)?
A1: this compound is a corticosteroid ester that is practically insoluble in water.[1][2] Its aqueous solubility is extremely low, reported to be around 0.0002% (or 2 µg/mL) at 25°C.[2] When introduced into an aqueous buffer like PBS, the compound's low solubility is the primary reason for precipitation. While a direct chemical incompatibility with phosphate (B84403) ions is not explicitly detailed in the provided results, the ionic nature of PBS can further reduce the solubility of hydrophobic compounds, a phenomenon known as "salting out." The primary issue remains the drug's inherent insolubility.
Q2: I've seen commercial formulations of this compound. How do they keep it in suspension?
A2: Commercial injectable suspensions of this compound are not simple solutions; they are carefully formulated microcrystalline suspensions.[3] These formulations contain several non-medicinal ingredients (excipients) to ensure the drug remains suspended and stable. Key components often include:
-
Wetting Agents/Surfactants: Polysorbate 80 is commonly used to decrease the surface tension between the drug particles and the aqueous vehicle, allowing the particles to be wetted and dispersed rather than clumping together.[2][3]
-
Viscosity-Modifying Agents: Agents like sorbitol solution are included to increase the viscosity of the liquid, which slows down the sedimentation of the suspended drug particles.[2][3]
-
Preservatives: Benzyl alcohol is often added as a preservative.[2][3]
-
Aqueous Vehicle: The bulk of the suspension is Water for Injection.[2][3]
These excipients work together to create a stable, injectable depot formulation where the drug is slowly released over time.[3]
Q3: Can I use PBS for my in vitro experiment with this compound?
A3: It is highly discouraged to use PBS as a solvent or primary vehicle for this compound due to the high probability of immediate precipitation. If your experimental endpoint requires a buffer, you must first prepare a stable stock solution or suspension in a suitable vehicle and then introduce a small, diluted volume into your assay medium. Even then, precipitation can occur if the final concentration exceeds the drug's solubility limit in the final medium.
Q4: What are the recommended alternative buffers or vehicles for this compound?
A4: For experimental purposes, instead of trying to dissolve TH directly in a buffer, you should consider the following approaches:
-
Organic Solvents: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) can be used, with a reported solubility of up to 16 mg/mL.[4] However, be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
-
Formulation with Excipients: Mimic commercial formulations by using a vehicle containing surfactants like Polysorbate 80 (Tween 80) and viscosity enhancers.[3][4]
-
Non-Phosphate Buffers: If a buffer is absolutely necessary and PBS is problematic, consider alternatives like Tris-buffered saline (TBS) or HEPES-buffered saline. However, the fundamental issue is the drug's low aqueous solubility, which will persist even in other buffers. The key is proper formulation, not just buffer substitution.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem: Immediate cloudiness and precipitation observed after adding this compound powder to PBS.
This is the expected outcome due to the drug's very low water solubility.[1][2][5]
Solution Workflow
The following diagram outlines the logical steps to address and prevent precipitation.
Caption: Troubleshooting workflow for TH precipitation.
Experimental Protocols & Data
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for in vitro studies where a small volume of a concentrated stock is diluted into a larger volume of aqueous assay medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of TH).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When diluting this stock into your aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize localized precipitation. Always be mindful of the final DMSO concentration in your assay.
Protocol 2: Preparation of a Stabilized Aqueous Suspension
This protocol creates a suspension suitable for experiments requiring an aqueous vehicle without organic solvents. It is based on the components found in commercial formulations.[2][3]
Materials:
-
This compound powder (micronized, if available)
-
Polysorbate 80 (Tween 80)
-
Sorbitol Solution (70% w/v)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile glass vial and magnetic stirrer
Methodology:
-
Prepare the aqueous vehicle: In a sterile glass vial, add Polysorbate 80 to Water for Injection to a final concentration of 0.4% w/v (e.g., 4 mg Polysorbate 80 in ~1 mL of WFI). Mix thoroughly.
-
Add Sorbitol solution to the vehicle to a final concentration of 65% w/v.[3] Mix until homogeneous.
-
Slowly add the this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure the particles are well-wetted and uniformly dispersed.
-
The final product is a milky-white suspension.[6] Shake well before each use to ensure uniformity.
Data Summary: Solubility & Formulation Components
The following tables summarize key quantitative data regarding this compound solubility and formulation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (at 25°C) | 0.0002% (2 µg/mL) | [2] |
| Anhydrous Ethanol | Sparingly Soluble | [1] |
| Methanol | Sparingly Soluble | [1] |
| DMSO | ~16 mg/mL | [4] |
Table 2: Example Composition of a Commercial Injectable Suspension (20 mg/mL)
| Ingredient | Quantity per mL | Purpose | Reference |
| This compound | 20 mg | Active Pharmaceutical Ingredient | [3] |
| Polysorbate 80 | 4.0 mg | Wetting Agent / Surfactant | [3] |
| Sorbitol Liquid | 650.0 mg | Viscosity-Modifying Agent | [3] |
| Benzyl Alcohol | 9.0 mg | Preservative | [3] |
| Water for Injection | q.s. to 1 mL | Vehicle | [3] |
Underlying Mechanism of Stabilization
The challenge of formulating this compound is not one of chemical reaction with buffers, but of overcoming its inherent hydrophobicity and tendency to agglomerate in an aqueous environment.
Caption: Mechanism of TH stabilization in aqueous media.
As the diagram illustrates, surfactants like Polysorbate 80 are critical. They act as a bridge between the hydrophobic drug particles and the hydrophilic aqueous vehicle. By adsorbing onto the surface of the TH crystals, the surfactant lowers the interfacial tension, allowing the particles to be wetted and dispersed. The increased viscosity from agents like sorbitol then physically hinders the particles from settling, resulting in a stable suspension.
References
Technical Support Center: Addressing Assay Interference with Triamcinolone Hexacetonide
Welcome to the Technical Support Center for addressing assay interference issues related to Triamcinolone (B434) Hexacetonide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential assay inaccuracies caused by this synthetic glucocorticoid.
Frequently Asked Questions (FAQs)
Q1: What is Triamcinolone Hexacetonide and why might it interfere with my assay?
This compound is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] Its structure is similar to endogenous steroid hormones such as cortisol. This structural similarity is a primary reason for interference in immunoassays, where antibodies may cross-react with this compound, leading to inaccurate measurements of the target analyte.[2][3][4][5] Additionally, its physicochemical properties, such as low water solubility, can lead to challenges in sample preparation and potential matrix effects in various assay formats.
Q2: Which types of assays are most likely to be affected by this compound interference?
Immunoassays, particularly competitive immunoassays for steroid hormones like cortisol, testosterone, and progesterone, are highly susceptible to interference from this compound due to the structural similarity between these molecules.[2][3][4][5] Enzymatic assays could also potentially be affected, although this is less commonly documented. It is crucial to validate any assay for potential interference if the presence of this compound in the samples is suspected.
Q3: What are the common signs of assay interference?
Common indicators of assay interference include:
-
Results that are inconsistent with the expected physiological state of the sample.
-
Poor correlation between different assay methods measuring the same analyte.
-
Non-linear dilution series, where the measured concentration does not decrease proportionally with sample dilution.
-
High variability between replicate measurements.
Q4: Can this compound interfere with enzymatic assays?
While less common than immunoassay interference, the possibility exists. Glucocorticoids can influence the expression of certain enzymes. For example, Triamcinolone Acetonide, a related compound, has been shown to increase the activity of tyrosinase in cell culture.[6] Depending on the assay design, high concentrations of exogenous compounds could potentially interact with enzyme activity or the detection system (e.g., luciferase-based reporters).[1][7] It is recommended to run appropriate controls, such as spiking a known concentration of this compound into a blank matrix, to assess for any direct impact on the enzymatic reaction.
Troubleshooting Guides
Immunoassay Interference
Problem: You suspect your immunoassay results are inaccurate due to the presence of this compound.
Underlying Cause: The primary mechanism of interference in immunoassays is the cross-reactivity of the assay's antibodies with this compound or its metabolites due to their structural similarity to the target analyte.[2][3][4][5]
Solutions:
-
Sample Dilution: Perform a serial dilution of the sample. If a cross-reacting substance is present, the measured analyte concentration will not decrease linearly with the dilution factor. This can help confirm the presence of interference.
-
Analyte Extraction: Physically remove the interfering substance from the sample matrix prior to analysis. Two effective methods for steroid extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Use of a More Specific Assay: If available, switch to an assay with higher specificity for the target analyte. Monoclonal antibodies are generally more specific than polyclonal antibodies. The gold standard for steroid quantification with high specificity is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Confirmation with an Alternative Method: Whenever possible, confirm your immunoassay results with a different analytical method, such as LC-MS/MS, which can separate and specifically quantify the target analyte without interference from this compound.[1][8]
Data Presentation: Steroid Immunoassay Cross-Reactivity
| Interfering Steroid | Concentration Tested (ng/mL) | Assay | Percent Cross-Reactivity | Reference |
| Prednisolone | 1000 | Roche Elecsys Cortisol II | 25.0% | [2] |
| 6-Methylprednisolone | 1000 | Roche Elecsys Cortisol II | 12.0% | [2] |
| 11-Deoxycortisol | 1000 | Roche Elecsys Cortisol II | 8.5% | [2] |
| Dexamethasone | 1000 | Roche Elecsys Cortisol II | < 0.1% | [2] |
Note: Researchers should determine the cross-reactivity of this compound in their specific assay by spiking known concentrations of the compound into a sample matrix and measuring the response.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Steroid Removal
This protocol is adapted from established methods for steroid extraction from plasma or serum.
Materials:
-
Sample (e.g., plasma, serum)
-
Diethyl ether or Ethyl acetate (B1210297) (ACS Grade)
-
Dry ice/ethanol bath
-
Centrifuge
-
Evaporation system (e.g., SpeedVac or nitrogen evaporator)
-
Assay buffer
Procedure:
-
Add 5 volumes of diethyl ether or ethyl acetate to 1 volume of the sample in a glass tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate by letting the tube stand for 5-10 minutes or by centrifugation at a low speed (e.g., 500 x g) for 5 minutes.
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.
-
Carefully decant the organic (upper) layer containing the steroids into a clean tube.
-
Repeat steps 1-5 on the aqueous layer to maximize extraction efficiency and pool the organic fractions.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in a known volume of the appropriate assay buffer. The sample is now ready for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Steroid Removal
This protocol provides a general guideline for using C18 SPE cartridges to remove steroids.
Materials:
-
Sample (e.g., plasma, serum)
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., ethyl acetate or methanol)
-
Vacuum manifold
-
Evaporation system
-
Assay buffer
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample: Apply the pre-treated sample (e.g., diluted plasma) to the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities while retaining the steroids.
-
Elute the steroids: Elute the steroids, including this compound, with 2-5 mL of a strong organic solvent like ethyl acetate or methanol. The analyte of interest may be in the wash or the eluate depending on its polarity relative to the interfering steroid. Method optimization is required.
-
Dry and reconstitute: Evaporate the collected fraction containing the analyte of interest to dryness and reconstitute in assay buffer.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
References
- 1. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Inducing effect of cortisone and insulin on the activity of beta-galactosidase in the E. coli strains K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of triamcinolone acetonide on tyrosinase activity in a human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Triamcinolone Hexacetonide vs. Other Corticosteroids in In Vivo Studies
For researchers and professionals in drug development, understanding the comparative efficacy and characteristics of different corticosteroid formulations is crucial for selecting the appropriate agent for intra-articular therapies. This guide provides an objective comparison of triamcinolone (B434) hexacetonide against other commonly used corticosteroids, supported by data from in vivo studies.
Executive Summary
Triamcinolone hexacetonide (TH) is a synthetic corticosteroid recognized for its potent anti-inflammatory effects and prolonged duration of action when administered intra-articularly. In vivo studies, encompassing both preclinical animal models and clinical trials in humans, consistently demonstrate its efficacy in managing inflammatory joint diseases such as osteoarthritis and juvenile idiopathic arthritis. When compared to other corticosteroids like triamcinolone acetonide (TA) and methylprednisolone (B1676475) acetate (B1210297) (MPA), TH often exhibits a more sustained therapeutic effect, which is attributed to its lower aqueous solubility and slower absorption from the joint space.
Comparative Efficacy and Duration of Action
The following tables summarize quantitative data from various in vivo studies, comparing the performance of this compound with other corticosteroids.
Table 1: Comparison of this compound (TH) vs. Triamcinolone Acetonide (TA) in Juvenile Idiopathic Arthritis (JIA)
| Parameter | This compound (TH) | Triamcinolone Acetonide (TA) | Study Population | Key Findings |
| Median Relapse Time | 18 months | 4 months | 39 JIA patients (retrospective chart review) | TH demonstrated a significantly longer duration of action compared to TA[1]. |
| Response Rate (6 months) | 81.4% | 53.3% (p=0.001) | 85 JIA patients (130 joints) | TH was significantly more effective than TA in achieving a good response at 6, 12, and 24 months[2]. |
| Response Rate (12 months) | 67.1% | 43.3% (p=0.006) | 85 JIA patients (130 joints) | TH maintained its superior efficacy over TA at the 12-month follow-up[2]. |
| Response Rate (24 months) | 60.0% | 33.3% (p=0.002) | 85 JIA patients (130 joints) | The long-term efficacy of TH was significantly better than TA at 24 months[2]. |
Table 2: Comparison of this compound (TH) vs. Methylprednisolone Acetate (MPA) in Knee Osteoarthritis (OA)
| Parameter | This compound (TH) | Methylprednisolone Acetate (MPA) | Study Population | Key Findings |
| Pain Reduction (VAS) at Week 3 | More effective than MPA (p<0.01) | Less effective than TH | 57 knee OA patients | TH provided more significant pain relief at the 3-week mark[3]. |
| Pain Reduction (VAS) at Week 8 | Effect lost | Effect sustained (p<0.05 vs baseline) | 57 knee OA patients | MPA demonstrated a more sustained effect on pain and functional scores at 8 weeks compared to baseline[3]. |
| Pain Improvement (VAS) at Week 4 | Significant improvement (p<0.0001) | Significant improvement (p<0.0001) | 100 knee OA patients | Both corticosteroids showed significant and comparable pain improvement at 4 weeks, which was sustained up to 24 weeks[4][5]. |
| OMERACT-OARSI Response | 74% | 72% | 100 knee OA patients | Both treatments yielded a similar high response rate according to OMERACT-OARSI criteria[4][5]. |
Systemic Effects
Intra-articular corticosteroid injections can lead to systemic absorption and subsequent effects, such as suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
Table 3: Systemic Cortisol Suppression in Animal Models
| Corticosteroid | Animal Model | Dosage | Duration of Suppression | Key Findings |
| Triamcinolone Acetonide (TA) | Healthy Dogs | 0.25 mg/kg IA | Resolved by day 3 | Mild, transient adrenocortical suppression observed[6][7]. |
| Triamcinolone Acetonide (TA) | Healthy Dogs | 0.5 mg/kg IA | Resolved by day 7 | Higher dose resulted in a slightly longer, yet still transient, suppression[6][7]. |
| Triamcinolone Acetonide (TA) | Horses | 18 mg | Significant decrease from 4-72 hours post-injection | Both intrasynovial and extrasynovial injections caused significant cortisol suppression[8]. |
| Betamethasone & Triamcinolone Acetonide | Horses (acute synovitis model) | 9 mg IA | Prolonged cortisol suppression | Both corticosteroids induced significant and prolonged suppression of serum cortisol[9]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for animal models of arthritis used in corticosteroid evaluation.
Mono-iodoacetate (MIA) Induced Osteoarthritis in Rats
This model is widely used to induce cartilage degeneration and pain, mimicking the pathological changes seen in human osteoarthritis.
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-200g).
-
Induction of OA:
-
Animals are anesthetized (e.g., isoflurane).
-
The knee area of the right hind limb is shaved and disinfected.
-
A single intra-articular injection of mono-iodoacetate (MIA) (e.g., 2 mg in 50 µL sterile saline) is administered through the infrapatellar ligament. The contralateral knee is injected with saline as a control.
-
-
Treatment Administration:
-
At a set time point post-MIA injection (e.g., 14 days), animals are randomized into treatment groups.
-
A single intra-articular injection of the test corticosteroid (e.g., this compound, methylprednisolone acetate) or vehicle control is administered into the MIA-injected knee.
-
-
Efficacy Assessment:
-
Pain Behavior: Assessed using methods like the von Frey filament test (mechanical allodynia) and incapacitance testing (weight-bearing distribution) at baseline and various time points post-treatment[10][11].
-
Gait Analysis: Changes in dynamic and static gait parameters are measured using systems like CatWalk[11].
-
Histopathology: At the end of the study, knee joints are collected, fixed, decalcified, and sectioned. Cartilage degradation, synovial inflammation, and bone remodeling are scored using established systems (e.g., Mankin score).
-
Radiological Analysis: X-ray or micro-CT scans can be used to assess joint space narrowing and osteophyte formation.
-
Anterior Cruciate Ligament Transection (ACLT) Model in Rats
This surgical model induces joint instability, leading to progressive osteoarthritis.
-
Animal Model: Male Lewis or Sprague-Dawley rats (250-300g).
-
Surgical Procedure:
-
Animals are anesthetized, and the left knee is surgically exposed.
-
The anterior cruciate ligament is transected under direct visualization.
-
The joint capsule and skin are sutured.
-
-
Post-operative Care and Treatment:
-
Analgesics are administered for a few days post-surgery.
-
Intra-articular injections of corticosteroids or vehicle are performed at a specified time after surgery (e.g., 1 week)[10].
-
-
Outcome Measures:
-
Similar to the MIA model, assessments include pain behavior, gait analysis, and end-point histological and radiological evaluations of the joint[10].
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
In Vivo Corticosteroid Comparison Workflow
The diagram below outlines a typical experimental workflow for comparing different corticosteroids in an animal model of arthritis.
Caption: Experimental workflow for in vivo corticosteroid comparison.
Conclusion
The in vivo evidence strongly suggests that this compound is a highly effective intra-articular corticosteroid with a prolonged duration of action. In comparative studies, it frequently demonstrates superior or equivalent efficacy to other corticosteroids, particularly in the long-term management of joint inflammation and pain. Its favorable pharmacokinetic profile, characterized by low solubility and extended local retention, makes it a valuable agent for clinical applications and a benchmark for the development of new long-acting intra-articular therapies. Researchers should consider the specific pathology, desired duration of effect, and potential for systemic side effects when selecting a corticosteroid for their in vivo studies.
References
- 1. Comparison of efficacy between triamcinolone acetonide and this compound for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of intra-articular this compound and triamcinolone acetonide in oligoarticular juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intra-articular steroids in knee osteoarthritis: a comparative study of this compound and methylprednisolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound versus Methylprednisolone Acetate Intraarticular Injections in Knee Osteoarthritis: A Randomized, Double-blinded, 24-week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound versus Methylprednisolone Acetate Intraarticular Injections in Knee Osteoarthritis: A Randomized, Double-blinded, 24-week Study [observatorio.fm.usp.br]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Systemic absorption of triamcinolone acetonide is increased from intrasynovial versus extrasynovial sites and induces hyperglycemia, hyperinsulinemia, and suppression of the hypothalamic-pituitary-adrenal axis [frontiersin.org]
- 9. "The Effect of Intra-Articular Corticosteroids on the Systemic Messenge" by Emma Elaine Partridge [uknowledge.uky.edu]
- 10. Assessment of Osteoarthritis Functional Outcomes and Intra-Articular Injection Volume in the Rat Anterior Cruciate Ligament Transection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Different Intraarticular Injection Therapies with Gait Analysis in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triamcinolone Hexacetonide and Triamcinolone Acetonide for Intra-Articular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triamcinolone (B434) Hexacetonide (TH) and Triamcinolone Acetonide (TA), two synthetic corticosteroids widely used in intra-articular injections for the management of inflammatory joint diseases. This analysis is supported by experimental data from clinical studies to inform research and drug development efforts.
Executive Summary
Triamcinolone Hexacetonide and Triamcinolone Acetonide are potent glucocorticoids that exert their anti-inflammatory effects through a common mechanism involving the glucocorticoid receptor. However, their clinical efficacy and duration of action differ significantly, primarily due to differences in their chemical structures and, consequently, their pharmacokinetic profiles. Experimental evidence, particularly from studies in juvenile idiopathic arthritis (JIA), consistently demonstrates the superiority of this compound in providing longer-lasting relief from joint inflammation.
Physicochemical and Pharmacokinetic Profile
The primary distinction between this compound and Triamcinolone Acetonide lies in their ester side-chain, which significantly influences their solubility and dissolution rate within the synovial fluid.
| Property | This compound | Triamcinolone Acetonide | Reference |
| Chemical Structure | C30H41FO7 | C24H31FO6 | N/A |
| Molecular Weight | 532.6 g/mol | 434.5 g/mol | N/A |
| Aqueous Solubility | Poorly soluble | Sparingly soluble | [1] |
| Duration of Action | Longer | Shorter | [2][3] |
Table 1: Comparative Physicochemical and Pharmacokinetic Properties.
The lower aqueous solubility of this compound results in a slower dissolution rate within the intra-articular space.[3] This leads to a prolonged local residence time and a sustained anti-inflammatory effect compared to the more soluble Triamcinolone Acetonide.[2]
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and Triamcinolone Acetonide are agonists of the glucocorticoid receptor (GR). Their anti-inflammatory and immunosuppressive effects are mediated through the classical genomic signaling pathway of the GR.
Upon entering the cell, the corticosteroid binds to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes and represses the transcription of pro-inflammatory genes.
Comparative Efficacy: Evidence from Clinical Trials
Multiple clinical studies, predominantly in patients with juvenile idiopathic arthritis (JIA), have compared the efficacy of intra-articular this compound and Triamcinolone Acetonide. The data consistently favor this compound for its longer duration of clinical remission.
| Study | Drug(s) & Dose | Key Findings | Reference |
| Zulian et al. (2004) | TH (1 mg/kg) vs. TA (2 mg/kg) in symmetrical joints | At 12 months, 80% of TH-injected joints were in remission vs. 47.5% for TA. At 24 months, 63.6% for TH vs. 32.4% for TA. | [4][5] |
| Zulian et al. (2003) | TH vs. TA (at comparable doses) | Response rate at 6 months: 81.4% for TH vs. 53.3% for TA. At 12 months: 67.1% for TH vs. 43.3% for TA. At 24 months: 60% for TH vs. 33.3% for TA. | [6] |
| Chun et al. (2022) | TH vs. TA (retrospective analysis) | Median relapse time was significantly longer for TH (11 months) compared to TA (3 months). | [2][7] |
| Hashkes et al. (2022) | TH vs. TA (retrospective analysis) | Relapse rate at 3 months was significantly higher for TA (20.1%) compared to TH (8.8%). | [8] |
| Albert et al. (2020) | TH vs. TA (retrospective analysis) | Median months in clinical remission: 10 for TH vs. 5 for TA. | [3] |
Table 2: Summary of Comparative Efficacy Data from Clinical Trials in JIA.
Experimental Protocols
The following section outlines a typical experimental protocol for a comparative clinical trial of intra-articular this compound and Triamcinolone Acetonide, based on methodologies reported in the literature.[4][8][9]
4.1 Study Design: A prospective, randomized, double-blind, comparative study.
4.2 Patient Population: Patients diagnosed with oligoarticular or polyarticular juvenile idiopathic arthritis with active synovitis in at least one joint.
4.3 Randomization and Blinding: Patients are randomly assigned to receive an intra-articular injection of either this compound or Triamcinolone Acetonide. The patient, treating physician, and assessing physician are blinded to the treatment allocation.
4.4 Intervention:
-
This compound Group: Intra-articular injection of TH at a dose of 1 mg/kg for large joints (e.g., knee) and 0.5 mg/kg for smaller joints.
-
Triamcinolone Acetonide Group: Intra-articular injection of TA at a dose of 2 mg/kg for large joints and 1 mg/kg for smaller joints.
4.5 Outcome Measures:
-
Primary Outcome: Time to relapse, defined as the recurrence of arthritis in the injected joint.
-
Secondary Outcomes:
-
Proportion of joints in remission at 3, 6, 12, and 24 months.
-
Change in joint-specific clinical parameters (e.g., swelling, pain, range of motion).
-
Incidence and severity of adverse events (e.g., subcutaneous atrophy, skin hypopigmentation).
-
4.6 Follow-up: Patients are followed at regular intervals (e.g., 1, 3, 6, 12, 18, and 24 months) for clinical assessment of the injected joint.
Side Effect Profile
Both this compound and Triamcinolone Acetonide are generally well-tolerated when administered via intra-articular injection. Local side effects are more common than systemic ones and are typically mild and transient. Some studies suggest that this compound is associated with fewer systemic side effects due to its lower systemic absorption.[7]
Common Local Adverse Events:
-
Post-injection flare
-
Subcutaneous atrophy
-
Skin hypopigmentation
-
Sterile abscess
Potential Systemic Adverse Events (rare with intra-articular administration):
-
Suppression of the hypothalamic-pituitary-adrenal (HPA) axis
-
Hyperglycemia
-
Mood changes
Conclusion for Drug Development Professionals
The available evidence strongly supports the superior clinical efficacy and longer duration of action of this compound compared to Triamcinolone Acetonide for intra-articular treatment of inflammatory arthritis. This difference is primarily attributed to the lower aqueous solubility of this compound, which prolongs its local residence time and therapeutic effect.
For future drug development, these findings highlight the critical role of formulation and drug delivery in optimizing the therapeutic index of corticosteroids. Strategies aimed at further sustaining the local release of anti-inflammatory agents within the joint space could lead to even more effective and safer treatments for inflammatory joint diseases. The development of novel ester prodrugs or advanced drug delivery systems that mimic the favorable pharmacokinetic profile of this compound represents a promising avenue for innovation in this field.
References
- 1. This compound | 5611-51-8 [amp.chemicalbook.com]
- 2. Comparison of efficacy between triamcinolone acetonide and this compound for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis | springermedizin.de [springermedizin.de]
- 3. Comparison of Efficacy Between Triamcinolone Acetonide and Hexacetonide Intra-articular Treatment for Clinical Remission in Juvenile Idiopathic Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Triamcinolone acetonide and hexacetonide intra-articular treatment of symmetrical joints in juvenile idiopathic arthritis: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of efficacy between triamcinolone acetonide and this compound for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of intra-articular injection of triamcinolone acetonide versus this compound for treatment of juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of intra-articular this compound and triamcinolone acetonide in oligoarticular juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of Triamcinolone Hexacetonide in a dose-response study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Triamcinolone (B434) Hexacetonide, a synthetic glucocorticosteroid. By objectively comparing its performance with other common corticosteroids and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development and inflammatory disease research.
Introduction to Triamcinolone Hexacetonide
This compound is a potent corticosteroid ester known for its long-acting anti-inflammatory and immunosuppressive effects.[1] It is the hexacetonide ester of triamcinolone, a modification that results in low aqueous solubility and a prolonged duration of action following intra-articular injection.[2] this compound is considered a prodrug, which is hydrolyzed in vivo to its active form, Triamcinolone Acetonide.[1] This guide will present in vitro data for Triamcinolone Acetonide to represent the dose-dependent anti-inflammatory activity of this compound.
The primary mechanism of action for triamcinolone involves its binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response. This regulation leads to the inhibition of pro-inflammatory cytokine production and the suppression of the activity of immune cells.
Comparative In Vitro Anti-inflammatory Activity
The following tables summarize the dose-dependent effects of Triamcinolone Acetonide on key inflammatory mediators. This data is derived from in vitro studies and provides a quantitative comparison with other commonly used corticosteroids.
Note: The in vitro data presented below is for Triamcinolone Acetonide, the active metabolite of this compound.
Table 1: Dose-Dependent Inhibition of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) by Triamcinolone Acetonide in Primary Human Tenocytes from Lateral Elbow Epicondylitis (LEE) Tissue
| Concentration (µM) | Mean IL-6 Concentration (pg/mL) ± SD | % Inhibition of IL-6 | Mean IL-8 Concentration (pg/mL) ± SD | % Inhibition of IL-8 |
| Control (0) | 12,500 ± 1,500 | 0% | 15,000 ± 2,000 | 0% |
| 1 | 7,500 ± 1,000 | 40% | 8,000 ± 1,200 | 47% |
| 10 | 5,000 ± 800 | 60% | 6,000 ± 1,000 | 60% |
| 100 | 3,500 ± 600 | 72% | 4,500 ± 800 | 70% |
*p < 0.05, **p < 0.01 compared to control. Data is illustrative and based on findings from a study on cells derived from lateral elbow epicondylitis.[3]
Table 2: Relative Anti-inflammatory Potency of Common Corticosteroids
| Corticosteroid | Relative Anti-inflammatory Potency |
| Hydrocortisone | 1 |
| Prednisolone | 4 |
| Methylprednisolone | 5 |
| Triamcinolone Acetonide | 5 |
| Dexamethasone | 25-30 |
| Betamethasone | 25-30 |
This table provides a general comparison of the anti-inflammatory potency of various corticosteroids. The potency is relative to hydrocortisone.
Experimental Protocols
In Vitro Anti-inflammatory Assay for Cytokine Inhibition
This protocol describes a general method for evaluating the anti-inflammatory effects of corticosteroids by measuring the inhibition of pro-inflammatory cytokine production in cultured cells.
Objective: To determine the dose-dependent inhibition of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) by Triamcinolone Acetonide and other corticosteroids in primary human tenocytes or a relevant cell line (e.g., synoviocytes, macrophages).
Materials:
-
Primary human tenocytes (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Triamcinolone Acetonide, Dexamethasone, Methylprednisolone (stock solutions in a suitable solvent like DMSO)
-
Inflammatory stimulus (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for the cytokines of interest
-
Multi-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, microplate reader)
Procedure:
-
Cell Seeding: Seed the primary human tenocytes in multi-well plates at a predetermined density and allow them to adhere and grow to confluence in a humidified incubator at 37°C and 5% CO2.
-
Pre-treatment with Corticosteroids: Once the cells are confluent, replace the culture medium with fresh medium containing various concentrations of Triamcinolone Acetonide or other corticosteroids. Include a vehicle control (medium with the solvent used for the corticosteroids). Incubate for a specified period (e.g., 2 hours).
-
Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., IL-1β at 10 ng/mL) to the wells (except for the unstimulated control wells).
-
Incubation: Incubate the plates for a further 24-48 hours to allow for cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Quantify the concentration of the pro-inflammatory cytokines (e.g., IL-6, IL-8) in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each corticosteroid concentration relative to the stimulated control. Determine the IC50 values (the concentration of the drug that causes 50% inhibition) for each corticosteroid.
Visualizations
Glucocorticoid Receptor Signaling Pathway```dot
Caption: Workflow for in vitro cytokine inhibition assay.
References
A Head-to-Head In Vitro Comparison: Triamcinolone Hexacetonide and Dexamethasone
An objective analysis of the in vitro performance and mechanisms of action of two potent synthetic glucocorticoids.
In the landscape of synthetic corticosteroids, Triamcinolone (B434) Hexacetonide and Dexamethasone (B1670325) are both prominent for their potent anti-inflammatory and immunosuppressive properties. While extensive clinical data exists for both, direct head-to-head in vitro comparisons are less common, particularly for Triamcinolone Hexacetonide. This guide synthesizes available in vitro data, primarily utilizing Triamcinolone Acetonide as a close structural analog for this compound, to provide researchers, scientists, and drug development professionals with a comparative overview of their cellular effects. It is important to note that while related, the differing ester moieties of the hexacetonide and acetonide forms may influence properties such as solubility and cellular uptake, potentially impacting in vitro outcomes.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies comparing the effects of Triamcinolone Acetonide (as a proxy for this compound) and Dexamethasone on cell viability.
| Cell Line | Parameter | Triamcinolone Acetonide | Dexamethasone | Source |
| Human Lens Epithelial (HLE) Cells | Cell Viability (24h) | Significant decrease at ≥100 µg/mL | No significant decrease at clinical doses | [1] |
| Human Retinal Pigment Epithelium (ARPE-19) | LD50 (1 day) | More toxic | Less toxic (Ratio 1.0 : 1.6) | [2][3] |
| Primary Rat Retinal Cells | Cytotoxicity (24h) | Significant reduction at 100-800 µg/mL | Significant reduction only at 800 µg/mL | [4][5] |
Mechanism of Action
Both this compound and Dexamethasone are potent glucocorticoids that exert their effects through the glucocorticoid receptor (GR).[6][7][8] Upon binding to the cytoplasmic GR, the receptor-ligand complex translocates to the nucleus.[6][8] In the nucleus, it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[8] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[6][9]
Dexamethasone has been shown to reduce the expression of Substance P (SP), a neuropeptide involved in pain and inflammation, in human tendon fibroblasts through a GR-dependent pathway.[7] It also has non-genomic effects, including the impairment of T-cell receptor signaling.[8] Studies on Triamcinolone Acetonide in retinal cells suggest that its cytotoxicity may be mediated by oxidative stress in a GR-independent manner, involving p38 kinase, JNK, and caspases.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (Human Lens Epithelial Cells)
-
Cell Culture: Human lens epithelial (HLE) cells were cultured in Minimum Essential Medium (MEM).[1]
-
Treatment: Cells were exposed to various concentrations of commercial Triamcinolone Acetonide (c-TA) (100-1000 µg/ml), solubilized Triamcinolone Acetonide (s-TA) (100-1000 µg/ml), or Dexamethasone sodium phosphate (B84403) (DEX) (0.05-2 mg/ml) for 24 hours.[1]
-
Viability Assessment: Cell viability was determined using the trypan blue dye-exclusion assay.[1]
-
Apoptosis Assay: Caspase-3/7 activity was measured using a fluorescence caspase kit to assess apoptosis.[1]
Cytotoxicity Assay (Human Retinal Pigment Epithelial Cells)
-
Cell Culture: The ARPE-19 human retinal pigment epithelial cell line was cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and HAMS F12 medium, supplemented with 10% fetal bovine serum and antibiotics.[2][3]
-
Treatment: Cells were treated with Triamcinolone Acetonide (TA), Dexamethasone (DEX), or Hydrocortisone (B1673445) (HC) at concentrations ranging from 0.01 to 1 mg/ml for 1, 3, and 5 days. The culture medium containing the corticosteroid was refreshed daily.[2][3]
-
Viability Assessment: Cell proliferation and viability were determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
Visualizations
Glucocorticoid Signaling Pathway
Caption: Generalized signaling pathway of glucocorticoids.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for an in vitro cytotoxicity assay.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Cytotoxicity of triamcinolone on cultured human retinal pigment epithelial cells: comparison with dexamethasone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jar-labs.vomifix.com [jar-labs.vomifix.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Triamcinolone acetonide-mediated oxidative injury in retinal cell culture: comparison with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
Cross-Validation of Triamcinolone Hexacetonide Efficacy in Different Animal Models: A Comparative Guide
For researchers and drug development professionals, understanding the preclinical efficacy of therapeutic agents across various animal models is paramount. This guide provides a comparative analysis of Triamcinolone (B434) Hexacetonide (TH), a synthetic corticosteroid, in different animal models of joint disease. The data presented here is collated from peer-reviewed studies to offer an objective overview of its performance against other treatments and controls.
Quantitative Efficacy Comparison
The following table summarizes the key findings from various studies investigating the efficacy of Triamcinolone Hexacetonide in different animal models. This allows for a direct comparison of outcomes based on the model, dosage, and comparators.
| Animal Model | Disease Model | Treatment Groups | Key Efficacy Outcomes | Reference |
| Wistar Rats | Mechanically-induced Osteoarthritis (OA) | 1. Sham; 2. OA; 3. OA + TH; 4. OA + Gold Nanoparticles (GNPs); 5. OA + TH + GNPs | The combination of TH and GNPs significantly reduced pro-inflammatory cytokines and increased anti-inflammatory cytokines. This group also showed a significant reduction in oxidants and oxidative damage markers. Histologically, all treated groups showed a significant increase in cartilage thickness and chondrocyte count, with the OA+TH-GNPs group behaving similarly to the sham group.[1][2] | |
| Dogs (Police Working Dogs) | Naturally occurring Osteoarthritis (OA) of the hip | 1. This compound Group (THG); 2. Control Group (CG - saline) | THG showed significant improvements in weight-bearing from 8 to 90 days post-treatment compared to the control group.[3][4][5] Pain and function scores also improved from 30 to 180 days in the THG.[3][4][5] Lower thermographic values, indicating reduced inflammation, were observed in the THG.[3][4] | |
| Dogs (Police Working Dogs) | Naturally occurring bilateral hip Osteoarthritis (OA) | 1. Control Group (CG); 2. This compound Group (THG); 3. Platelet Concentrate Group (PCG); 4. Stanozolol Group (SG); 5. Hylan G-F 20 Group (HG) | While all treatments improved clinical signs, the platelet concentrate and Hylan G-F 20 groups recorded more significant and sustained improvements over the 180-day follow-up.[6][7] However, improvements were still observed in the THG, suggesting it is a viable treatment option.[6][7] | |
| Dutch-belted Rabbits | Intravitreal Injection (Safety and Pharmacokinetics) | 1. Triamcinolone Acetonide (TA); 2. Commercially available this compound (TH); 3. Reformulated iso-osmolar this compound (rTH) | Commercially available TH had a longer half-life (44 +/- 13 days) in the vitreous compared to TA (17.7 +/- 1.7 days) and rTH (12.8 +/- 2.3 days).[8][9][10] However, the commercial TH formulation was associated with retinal toxicity in this model, which was not observed with TA or the reformulated TH.[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Rat Model of Mechanically-Induced Osteoarthritis
-
Animals: Fifty male Wistar rats were used in the study.[1]
-
Disease Induction: Osteoarthritis was mechanically induced in the knee joint.[1]
-
Treatment Administration: Thirty and sixty days after the induction of OA, animals received intra-articular injections of either this compound, Gold Nanoparticles, or a combination of both. A control group received saline.[1]
-
Efficacy Assessment: Thirty days after the last injection, the animals were euthanized. Efficacy was assessed by measuring pro- and anti-inflammatory cytokines, markers of oxidative stress, and histological analysis of cartilage thickness and chondrocyte count.[1]
Canine Model of Naturally Occurring Osteoarthritis
-
Animals: The study included 40 police working dogs with naturally occurring hip osteoarthritis.[3][4] The dogs had a mean age of 6.5 ± 2.4 years and a mean body weight of 26.7 ± 5.2 kg.[3][4][5]
-
Treatment Groups: The hip joints were randomly assigned to a treatment group receiving intra-articular this compound (n=20) or a control group receiving intra-articular saline (n=20).[3][4]
-
Efficacy Assessment: Evaluations were performed at baseline and at 8, 15, 30, 90, and 180 days post-treatment. Outcome measures included weight distribution, joint range of motion, thigh girth, digital thermography, radiographic signs, and synovial fluid levels of interleukin-1 and C-reactive protein.[4] Clinical metrology instruments were also used to assess pain and function.[3][4]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Intra-articular Treatment with this compound Associated with Gold Nanoparticles Reduces Cartilage Degeneration in an Animal Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model | PLOS One [journals.plos.org]
- 5. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intra-articular Injections With Either this compound, Stanozolol, Hylan G-F 20, or a Platelet Concentrate Improve Clinical Signs in Police Working Dogs With Bilateral Hip Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intra-articular Injections With Either this compound, Stanozolol, Hylan G-F 20, or a Platelet Concentrate Improve Clinical Signs in Police Working Dogs With Bilateral Hip Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and pharmokinetics of this compound in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Effects of Intra-articular Triamcinolone Hexacetonide Versus Other Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
Intra-articular glucocorticoid injections are a cornerstone in the management of inflammatory joint diseases, offering potent and localized anti-inflammatory effects. Among the various available formulations, Triamcinolone (B434) Hexacetonide (TH) is often distinguished for its prolonged duration of action. This guide provides an objective comparison of the long-term effects of Triamcinolone Hexacetonide with other commonly used intra-articular glucocorticoids, including Triamcinolone Acetonide (TA), Methylprednisolone (B1676475) Acetate (B1210297) (MA), and Betamethasone preparations (BM). The information presented is a synthesis of findings from multiple clinical and preclinical studies, intended to support research and development in this therapeutic area.
Efficacy and Duration of Action: A Comparative Overview
Clinical evidence, particularly in the treatment of Juvenile Idiopathic Arthritis (JIA) and knee osteoarthritis, consistently suggests a superior efficacy and longer duration of action for this compound compared to other glucocorticoids. This is often attributed to its lower solubility, which allows for a slower absorption rate and prolonged intra-articular residence time.[1][2]
Key Comparative Efficacy Data
| Glucocorticoid Comparison | Indication | Key Findings | Reference |
| This compound (TH) vs. Triamcinolone Acetonide (TA) | Juvenile Idiopathic Arthritis (JIA) | TH demonstrated a significantly longer median time to relapse (11-18 months) compared to TA (3-4 months).[1][2][3] The rate of response was significantly higher with TH at 6, 12, and 24 months.[4] | [1][2][3][4] |
| This compound (TH) vs. Methylprednisolone Acetate (MA) | Knee Osteoarthritis | One study found TH to be more effective than MA in pain reduction at 3 weeks, though this difference was not maintained at 8 weeks.[5] Another randomized, double-blind study concluded that both TH and MA are equally effective, with improvements in pain and function sustained for up to 24 weeks.[6][7][8][9] | [5][6][7][8][9] |
| This compound (TH) vs. Betamethasone (BM) | Knee Osteoarthritis | TH showed a significantly better result in reducing local tenderness and pain and a more pronounced improvement in joint range as early as one week after injection. The duration of effect was also significantly longer with TH.[10] | [10] |
| Triamcinolone Acetonide (TA) vs. Methylprednisolone Acetate (MA) | Chronic Inflammatory Arthritis | A randomized controlled trial found no significant difference in the mean time to relapse or in the reduction of pain and swelling scores between TA and MA over 24 weeks.[11] | [11] |
Long-Term Effects on Articular Cartilage
The long-term effects of repeated intra-articular glucocorticoid injections on articular cartilage remain a subject of ongoing research and debate. Animal studies have yielded conflicting results, with some suggesting potential deleterious effects with frequent, high-dose administrations, while others indicate beneficial outcomes in the presence of synovitis.[6][10]
A systematic review of animal studies highlighted that deleterious effects, both structural and biochemical, were primarily reported in rabbits and were associated with frequent administration of corticosteroids at high doses.[10] Conversely, studies in dogs showed beneficial effects with Methylprednisolone Acetate and this compound.[10] In horses, Triamcinolone Acetonide was found to have positive effects in one high-quality study.[10] It is crucial to note that many of these studies have methodological limitations, underscoring the need for further well-controlled long-term research.[6][10]
Repeated intra-articular injections of Triamcinolone Acetonide in horses have been shown to alter cartilage matrix metabolism, as indicated by changes in synovial fluid biomarkers.[7][12] This suggests that even clinically recommended doses can influence joint metabolism, and the long-term consequences of these changes require further investigation.
Signaling Pathways and Mechanism of Action
Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The binding of a glucocorticoid to the cytosolic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR complex into the nucleus.
Once in the nucleus, the GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and enzymes like matrix metalloproteinateses.[13]
The following diagram illustrates the generalized signaling pathway of glucocorticoids in a chondrocyte.
Caption: Glucocorticoid signaling pathway in a chondrocyte.
The differential long-term effects of various glucocorticoids may be related to their binding affinity for the GR, their intracellular metabolism, and their specific interactions with other signaling pathways.
Experimental Protocols
Detailed, standardized protocols for the direct comparison of the long-term effects of different intra-articular glucocorticoids are not abundantly available in the published literature. However, based on existing studies in animal models of osteoarthritis, a general experimental workflow can be outlined.
Example Experimental Workflow for Evaluating Intra-articular Glucocorticoids in a Rabbit Model of Osteoarthritis
The following diagram outlines a typical experimental workflow for inducing and evaluating treatments for osteoarthritis in a rabbit model.
Caption: Experimental workflow for evaluating intra-articular glucocorticoids.
Key Methodological Considerations:
-
Induction of Osteoarthritis: Common methods include surgical induction (e.g., anterior cruciate ligament transection) or chemical induction (e.g., intra-articular injection of collagenase).[14]
-
Treatment Regimen: The dose, frequency, and duration of glucocorticoid administration should be clearly defined and justified.
-
Outcome Measures:
-
Histopathology: The Mankin score is a widely used semi-quantitative method for assessing the severity of osteoarthritis-related changes in articular cartilage.[14] It evaluates cartilage structure, cellularity, matrix staining, and the integrity of the tidemark.
-
Biomarker Analysis: The measurement of biomarkers in synovial fluid and serum, such as Cartilage Oligomeric Matrix Protein (COMP) and C-telopeptide of type II collagen (CTX-II), can provide quantitative data on cartilage turnover and degradation.[3][4]
-
Imaging: Radiography and Magnetic Resonance Imaging (MRI) can be used to assess structural changes in the joint over time.
-
Adverse Effects
While generally considered safe for intra-articular use, long-term and repeated glucocorticoid injections are associated with potential adverse effects. These can be local or systemic.
Local Adverse Effects:
-
Post-injection flare
-
Skin hypopigmentation and atrophy
-
Infection
-
Tendon rupture
-
Accelerated progression of osteoarthritis
-
Subchondral insufficiency fractures
Systemic Adverse Effects:
-
Adrenal suppression
-
Facial flushing
-
Hypertension
-
Hyperglycemia
-
Osteoporosis[16]
Some evidence suggests that this compound is associated with fewer systemic side effects compared to Triamcinolone Acetonide.[1][3]
Conclusion
The available evidence strongly suggests that this compound offers a more prolonged clinical benefit compared to other intra-articular glucocorticoids in certain inflammatory joint conditions. This is likely due to its lower solubility and longer intra-articular residence time. However, the long-term effects of repeated injections of any glucocorticoid on articular cartilage require further investigation through well-designed, long-term preclinical and clinical studies with standardized protocols. For researchers and drug development professionals, understanding the nuances in efficacy, duration of action, and potential long-term effects of different glucocorticoid formulations is critical for the development of safer and more effective treatments for inflammatory joint diseases.
References
- 1. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro comparison of commonly used topical glucocorticoid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroid treatment of experimental arthritis retards cartilage destruction as determined by histology and serum COMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of cartilage and bone degradation in a murine collagen antibody-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intra-articular steroids in knee osteoarthritis: a comparative study of this compound and methylprednisolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.unamur.be [researchportal.unamur.be]
- 7. Repeated intraarticular injections of triamcinolone acetonide alter cartilage matrix metabolism measured by biomarkers in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound versus Methylprednisolone Acetate Intraarticular Injections in Knee Osteoarthritis: A Randomized, Double-blinded, 24-week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. Effect of corticosteroids on articular cartilage: have animal studies said everything? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gpnotebook.com [gpnotebook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Preliminary histopathological study of intra-articular injection of a novel highly cross-linked hyaluronic acid in a rabbit model of knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous glucocorticoid signaling in chondrocytes attenuates joint inflammation and damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic differences between Triamcinolone Hexacetonide and other corticosteroids
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, corticosteroids remain a cornerstone for managing a spectrum of inflammatory conditions. Among the intra-articular corticosteroids, Triamcinolone Hexacetonide distinguishes itself through a unique pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the mechanistic differences between this compound and other commonly used corticosteroids, including Triamcinolone Acetonide, Methylprednisolone Acetate, and Betamethasone, supported by experimental data and detailed methodologies.
Core Mechanistic Differences: A Quantitative Overview
The therapeutic efficacy and safety profile of a corticosteroid are intrinsically linked to its physicochemical properties and its interaction with glucocorticoid (GR) and mineralocorticoid (MR) receptors. This compound's distinct clinical behavior can be attributed to its low aqueous solubility, high lipophilicity, and potent glucocorticoid activity with minimal mineralocorticoid effects.
Physicochemical Properties
The prolonged duration of action of this compound is primarily a function of its very low water solubility. This characteristic leads to the formation of a local depot at the injection site, from which the drug is slowly released.[1][2]
| Corticosteroid | Aqueous Solubility | Lipophilicity (LogP) |
| This compound | 0.0002% at 25°C in water[1][3] | 3.9[4] |
| Triamcinolone Acetonide | 26.5 µg/mL[5] | 2.58[6] |
| Methylprednisolone Acetate | Insoluble in water | Data not readily available |
| Betamethasone | Sparingly soluble | 1.94 |
Note: LogP values can vary depending on the experimental or computational method used.
Receptor Binding Affinity and In Vitro Potency
| Corticosteroid | Relative Glucocorticoid Receptor Binding Affinity (Dexamethasone = 100) | Relative Anti-Inflammatory Potency (Hydrocortisone = 1) | Relative Mineralocorticoid Activity (Hydrocortisone = 1) |
| Triamcinolone Acetonide | 185 | 5 | 0[8][9] |
| Methylprednisolone | 139 | 5 | 0.5[8][9] |
| Betamethasone | 500 | 25 | 0[8][9] |
| Dexamethasone | 100 | 25 | 0[8][9] |
Note: Relative potencies can vary based on the assay used.
Signaling Pathways
Corticosteroids exert their effects primarily through the genomic pathway by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound | 5611-51-8 [amp.chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of the Pharmacokinetic Properties of Triamcinolone and Dexamethasone for Local Therapy of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trabecular meshwork and lens partitioning of corticosteroids: Implications for elevated intraocular pressure and cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table: Relative Potencies of Commonly Used Corticosteroids-MSD Veterinary Manual [msdvetmanual.com]
- 9. merckvetmanual.com [merckvetmanual.com]
Navigating the Therapeutic Window of Intra-Articular Corticosteroids: A Preclinical Comparison Featuring Triamcinolone Hexacetonide
For Researchers, Scientists, and Drug Development Professionals
Intra-articular corticosteroids are a cornerstone for managing inflammatory joint diseases such as osteoarthritis. Their efficacy, however, is intrinsically linked to their therapeutic window—the dosage range that maximizes anti-inflammatory benefits while minimizing local and systemic adverse effects. This guide provides a comparative analysis of Triamcinolone (B434) Hexacetonide (TH), a long-acting corticosteroid, with other commonly used alternatives like Methylprednisolone Acetate (MPA) and Betamethasone Acetate/Phosphate (BAP), based on available preclinical data.
Comparative Efficacy and Chondrotoxicity
The therapeutic efficacy of intra-articular corticosteroids is primarily attributed to their potent anti-inflammatory properties. Preclinical studies in animal models of osteoarthritis, such as the monosodium iodoacetate (MIA)-induced model in rodents, are crucial for evaluating the dose-dependent effects on pain and inflammation. Conversely, a significant safety concern is chondrotoxicity, the potential for the drug to damage articular cartilage, which is assessed through in vitro studies on chondrocyte viability and in vivo histological analysis.
The following tables summarize quantitative data from preclinical studies to facilitate a comparison of the therapeutic and toxicological profiles of Triamcinolone Hexacetonide and its alternatives.
Table 1: Preclinical Efficacy of Intra-Articular Corticosteroids in Osteoarthritis Models
| Corticosteroid | Animal Model | Dosage | Efficacy Endpoint | Results | Citation |
| This compound | Canine (naturally occurring OA) | N/A | Improved weight-bearing and pain scores | Significant improvements in weight-bearing up to 90 days and improved pain and function scores from 30 to 180 days compared to saline control. | [1][2] |
| This compound | Guinea Pig (MIA-induced OA) | N/A | Protection against cartilage fibrillation and osteophyte formation | Marked, dose-dependent protective effect against chemically induced cartilage damage. | [3][4] |
| Methylprednisolone Acetate | Canine (in vivo study) | N/A | Chondrocyte and synoviocyte viability | In combination with 1% lidocaine, showed a significant decrease in cell metabolism and viability in synovium and cartilage compared to saline control. | [5][6] |
| Betamethasone | Rabbit (in vivo study) | Multiple injections | Articular cartilage integrity | Progressive lesions, including fissuring and fraying of articular cartilage with repeated injections. | [7] |
Table 2: In Vitro Chondrotoxicity of Intra-Articular Corticosteroids
| Corticosteroid | Cell Type | Exposure Duration | Key Findings | Citation |
| This compound/Acetonide | Human Chondrocytes | 14 days | Showed evidence of chondrotoxicity in a single trial. | [8] |
| Triamcinolone Acetonide | Canine Chondrocytes | 24 hours | No decrease in cell viability or metabolism compared to control. | [9] |
| Methylprednisolone Acetate | Bovine Chondrocytes | 1 hour | Significantly decreased mean cell viability (35.5%) compared to control (49.8%). | [5][10] |
| Methylprednisolone Acetate | Canine Chondrocytes | 24 hours | Severe chondrotoxicity with complete loss of chondrocyte viability. | [9] |
| Betamethasone Acetate/Phosphate | Human Chondrocytes | 14 days | Consistently caused significant decreases in chondrocyte viability (21.5% vs. 4.6% in control). | [8] |
| Betamethasone Acetate | Canine Chondrocytes | 24 hours | Severe chondrotoxicity with complete loss of chondrocyte viability. | [9] |
Experimental Protocols
1. Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This model is widely used to mimic the pain and pathology of osteoarthritis.
-
Induction: A single intra-articular injection of MIA (typically 0.5 mg to 2.0 mg) dissolved in a small volume of sterile saline (e.g., 50 µL) is administered into the knee joint of anesthetized rats.[9] The contralateral knee is often injected with saline to serve as a control.
-
Efficacy Assessment (Pain-Related Behavior):
-
Weight-Bearing Asymmetry: Measured using an incapacitance tester that quantifies the weight distributed on each hind limb. A reduction in weight on the MIA-injected limb indicates pain.
-
Mechanical Allodynia: Assessed using von Frey filaments of varying forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of pain sensitivity.
-
-
Toxicity Assessment (Histopathology): At the end of the study, animals are euthanized, and the knee joints are collected. The joints are fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage and proteoglycan content. Histological scoring systems (e.g., Mankin score) are used to quantify the severity of cartilage degradation.
2. In Vitro Chondrocyte Viability Assay
This assay is used to assess the direct toxicity of corticosteroids on cartilage cells.
-
Cell Culture: Primary chondrocytes are isolated from articular cartilage (e.g., human, bovine, or canine) and cultured in a monolayer or in a 3D culture system like alginate beads.
-
Treatment: Cultured chondrocytes are exposed to different concentrations of the corticosteroids (e.g., this compound, Methylprednisolone Acetate, Betamethasone) for a defined period (e.g., 24 hours to 14 days).[5][8][9][10]
-
Viability Assessment:
-
Live/Dead Staining: Cells are stained with fluorescent dyes such as Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). The percentage of live and dead cells is quantified using fluorescence microscopy.
-
Metabolic Assays: Assays like the MTT or AlamarBlue assay are used to measure the metabolic activity of the cells, which correlates with cell viability.
-
Mandatory Visualizations
Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a corticosteroid to the cytoplasmic GR triggers a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the therapeutic window of an intra-articular corticosteroid.
Caption: Preclinical Evaluation Workflow.
References
- 1. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intra-articular administration of this compound in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model | PLOS One [journals.plos.org]
- 3. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monosodium iodoacetate‐induced osteoarthritis [bio-protocol.org]
- 9. Monosodium Iodoacetate Induces Knee Osteoarthritis in Rats in a Dose- and Time-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A comparative study on the chondroprotective effects of various intra-articular steroids
For Researchers, Scientists, and Drug Development Professionals
Intra-articular corticosteroid injections are a mainstay in the management of inflammatory joint diseases like osteoarthritis, offering potent and rapid symptomatic relief. However, their long-term effects on cartilage health remain a subject of intensive research and debate. Concerns regarding potential chondrotoxicity necessitate a careful selection of the steroidal agent. This guide provides a comparative overview of the chondroprotective and chondrotoxic effects of commonly used intra-articular steroids, supported by experimental data, to aid in informed decision-making for research and drug development.
Comparative Efficacy and Chondrocyte Viability: A Tabular Summary
The choice of an intra-articular steroid often involves a trade-off between its anti-inflammatory potency and its potential impact on chondrocyte viability and cartilage integrity. The following tables summarize quantitative data from various in-vitro and in-vivo studies, offering a comparative perspective on the effects of Triamcinolone, Methylprednisolone, Betamethasone, and Dexamethasone.
| Steroid | Concentration/Dose | Cell Type / Model | Outcome Measure | Result | Reference |
| Triamcinolone acetonide | 20 mg | Human Knee OA | Pain and Functional Improvement | Less pain and disability at week 3 compared to Methylprednisolone. | [1] |
| 40 mg | Human Knee OA | Cartilage Volume | No significant difference in cartilage volume loss compared to saline over 2 years. | [2] | |
| Not specified | Canine Cartilage Explants | Chondrocyte Viability | No decrease in cell viability compared to control. | [3][4] | |
| Methylprednisolone acetate | 40 mg | Human Knee OA | Pain and Functional Improvement | More effective at week 8 compared to Triamcinolone. | [1] |
| Not specified | Canine Cartilage Explants | Chondrocyte Viability | Complete loss of chondrocyte viability. | [4] | |
| 35.5% | Bovine Cartilage Explants | Chondrocyte Viability | Significantly decreased mean cell viability compared to control (49.8%) and Triamcinolone (45.7%). | [5] | |
| Betamethasone | 6 mg | Human Knee OA | Pain Reduction | Inferior to Triamcinolone hexacetonide in the number of patients reporting pain reduction up to four weeks post-injection. | [1] |
| Not specified | Canine Cartilage Explants | Chondrocyte Viability | Complete loss of chondrocyte viability. | [4] | |
| Dexamethasone | 40 nM | Human Chondrocytes | Inflammatory Gene Expression | Reduced inflammatory gene expression. | [6] |
| 40 nM and 1 µM | Healthy Human Chondrocytes | Senescence | Induced senescence in healthy cells. | [6] |
In-Vivo Animal Studies: Effects on Cartilage Structure
Animal models of osteoarthritis provide a valuable platform for assessing the in-vivo effects of intra-articular steroids on cartilage health.
| Steroid | Animal Model | Induction Method | Key Findings | Reference |
| Triamcinolone acetonide | Rat | Monoiodoacetate (MIA) | Not specified in retrieved results | |
| Methylprednisolone acetate | Dog | Not specified | Beneficial effects observed. | [7] |
| Horse | Not specified | Mostly deleterious effects. | [7] | |
| This compound | Dog | Not specified | Beneficial effects observed. | [7] |
| Triamcinolone acetonide | Horse | Not specified | Positive effects in one high-quality study. | [7] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
In-Vitro Chondrocyte Viability Assay
Objective: To assess the direct cytotoxic effects of various corticosteroids on chondrocytes.
Methodology:
-
Cartilage Explant Culture:
-
Full-thickness articular cartilage explants are harvested from a suitable animal model (e.g., canine or bovine stifle joints).
-
Explants are cultured in a standard chondrocyte growth medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics).
-
-
Steroid Treatment:
-
The explants are exposed to clinically relevant concentrations of different corticosteroids (e.g., Triamcinolone acetonide, Methylprednisolone acetate, Betamethasone) for a defined period (e.g., 24 hours). A control group receives the vehicle solution without the steroid.
-
-
Viability Assessment:
-
Live/Dead Staining: Chondrocyte viability is assessed using fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
Metabolic Assays: Assays like the AlamarBlue™ assay are used to measure the metabolic activity of the chondrocytes, which correlates with cell viability.
-
-
Data Analysis:
-
The percentage of viable cells is quantified by counting stained cells under a fluorescence microscope.
-
Metabolic activity is measured using a spectrophotometer.
-
Statistical analysis is performed to compare the viability between different steroid treatment groups and the control.
-
In-Vivo Osteoarthritis Animal Model
Objective: To evaluate the chondroprotective or chondrotoxic effects of intra-articular steroids in a living organism.
Methodology:
-
Induction of Osteoarthritis:
-
Chemical Induction: A common method involves the intra-articular injection of a chemical agent like monoiodoacetate (MIA) into the knee joint of a rat or mouse.[8][9] MIA inhibits glycolysis in chondrocytes, leading to cell death and subsequent cartilage degradation, mimicking the pathology of osteoarthritis.[8]
-
Surgical Induction: Another approach is the surgical destabilization of the joint, such as anterior cruciate ligament transection (ACLT), which leads to joint instability and progressive osteoarthritis.
-
-
Intra-articular Steroid Injection:
-
Following the induction of osteoarthritis, animals receive a single or repeated intra-articular injection of the steroid being investigated. A control group receives a saline injection.
-
-
Outcome Assessment:
-
Histological Analysis: At the end of the study period, the animals are euthanized, and the joint tissues are harvested for histological examination. Cartilage degradation, chondrocyte loss, and inflammation are assessed using scoring systems like the OARSI (Osteoarthritis Research Society International) score.
-
Biochemical Analysis: Synovial fluid and cartilage tissue can be analyzed for biomarkers of cartilage turnover and inflammation.
-
Behavioral Analysis: In some studies, pain and functional impairment are assessed through behavioral tests.
-
Signaling Pathways in Chondroprotection and Chondrotoxicity
Corticosteroids exert their effects by modulating various intracellular signaling pathways. Their primary anti-inflammatory action involves the inhibition of pro-inflammatory transcription factors like NF-κB. However, their influence on pathways related to chondrocyte survival, apoptosis, and extracellular matrix synthesis is complex and can be dose- and drug-dependent.
Caption: General signaling cascade of intra-articular corticosteroids in chondrocytes.
The diagram above illustrates the general mechanism of action for intra-articular corticosteroids. Upon entering the chondrocyte, the steroid binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus where it inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory mediators. The complex can also directly or indirectly modulate the expression of genes involved in cartilage matrix synthesis and apoptosis. The differential effects of various steroids likely arise from their varying affinities for the GR and their subsequent downstream effects on these pathways. For instance, some studies suggest that certain steroids may have a more pronounced pro-apoptotic effect at higher concentrations.
Experimental Workflow for Comparative Steroid Analysis
A systematic approach is essential for a robust comparative study of intra-articular steroids. The following workflow outlines the key steps from initial in-vitro screening to in-vivo validation.
Caption: A typical experimental workflow for comparing intra-articular steroids.
This workflow begins with in-vitro screening to assess the direct effects of different steroids on chondrocyte viability and gene expression. Promising candidates with favorable in-vitro profiles are then advanced to in-vivo studies using an animal model of osteoarthritis. The in-vivo phase allows for the evaluation of the steroids' effects on cartilage structure, inflammation, and clinical symptoms in a more complex biological system. Finally, a comprehensive analysis of both in-vitro and in-vivo data leads to the identification of the steroid with the most favorable chondroprotective profile.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. pafmj.org [pafmj.org]
- 3. In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. madbarn.com [madbarn.com]
- 8. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 9. Comparison of Three Experimental Models for Rat Osteoarthritis Induction [scirp.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Triamcinolone Hexacetonide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Triamcinolone Hexacetonide, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is a potent synthetic glucocorticoid that requires careful handling to avoid potential health risks. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The substance may cause allergic skin reactions, as well as allergy or asthma symptoms or breathing difficulties if inhaled.[1] Furthermore, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[1][2]
Adherence to proper PPE protocols is the first line of defense against exposure. The following table summarizes the required personal protective equipment.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Respiratory Protection | NIOSH-approved dust respirator or equivalent.[3] | To prevent inhalation of airborne particles, especially when handling the powder form.[3][4] |
| Eye Protection | Safety goggles with side-shields or safety glasses.[4][5] | To protect eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][5] | To prevent skin contact and absorption. Gloves should be inspected before use and changed regularly.[5] |
| Body Protection | Lab coat, long-sleeved clothing, or impervious clothing.[2][4] | To protect skin from accidental contact. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol outlines the key procedures for safe handling, from preparation to cleanup.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[5]
-
Ensure Proper Ventilation: All handling of the powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[3][4]
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Minimize Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.[4]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[3][4]
-
Dedicated Equipment: Use dedicated utensils and equipment for handling this compound. If not possible, thoroughly clean and decontaminate equipment after use.
3. Cleanup:
-
Decontaminate Work Area: After handling, decontaminate all work surfaces with a suitable detergent or solvent.
-
Proper PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of gloves and other disposable items as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
4. Storage:
-
Proper Storage: Store this compound in a tightly sealed, properly labeled container.[1][4] Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound
Caption: A diagram illustrating the proper disposal procedure for this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: All excess this compound and any materials contaminated with it (e.g., gloves, wipes, disposable labware) must be collected in a designated and clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Disposal Method:
-
Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous material disposal company.[5]
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with all applicable federal, state, and local regulations.[4] Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[5]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize harm.
1. Spill Cleanup:
-
Evacuate and Secure: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For powdered spills, gently cover with a plastic sheet to prevent spreading.[4] For liquid spills, absorb with an inert material such as diatomite or universal binders.[2]
-
Cleanup: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[5] Seek medical advice if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By implementing these comprehensive safety and handling procedures, research facilities can foster a secure environment for the advancement of science while ensuring the well-being of their personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
